molecular formula C20H18O6 B15592321 Erythrinin G

Erythrinin G

Cat. No.: B15592321
M. Wt: 354.4 g/mol
InChI Key: HFVFEMFAVPWVDX-UHFFFAOYSA-N
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Description

Erythrinin G is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVFEMFAVPWVDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating Erythrinin G from Erythrina variegata Bark: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Erythrinin G, a prenylated isoflavone (B191592), from the bark of Erythrina variegata. The methodologies detailed herein are synthesized from established protocols for the extraction and purification of flavonoids from this plant species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Erythrina variegata

Erythrina variegata, commonly known as the Indian coral tree or tiger's claw, is a species of flowering plant in the family Fabaceae. The bark of this plant has been traditionally used in various systems of medicine for its therapeutic properties, which are attributed to a rich diversity of secondary metabolites, including alkaloids and flavonoids. Among these, the isoflavonoids are a significant class of compounds with a wide range of biological activities.

This compound is a specific isoflavone that has been identified in the bark of Erythrina variegata. While detailed biological studies on this compound are still emerging, related compounds from Erythrina species have demonstrated promising pharmacological effects, including anti-inflammatory, antimicrobial, and antioxidant activities. This guide outlines a robust methodology for the isolation and characterization of this compound to facilitate further research into its potential therapeutic applications.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for the planning of extraction, purification, and analytical procedures.

PropertyValueSource
Molecular Formula C₂₀H₁₈O₆ChemFaces
Molecular Weight 354.35 g/mol ChemFaces
Class IsoflavonoidGeneral Classification
Source Bark of Erythrina variegataChemFaces

Experimental Protocols

The following sections detail a comprehensive, multi-step protocol for the isolation and purification of this compound from Erythrina variegata bark.

Plant Material Collection and Preparation
  • Collection: The bark of Erythrina variegata should be collected from a mature, healthy tree. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Cleaning and Drying: The collected bark is washed thoroughly with water to remove any dirt and epiphytes. It is then air-dried in the shade for several weeks until it becomes brittle.

  • Pulverization: The dried bark is ground into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: 95% ethanol (B145695) is a commonly used and effective solvent for the extraction of flavonoids from Erythrina variegata bark.

  • Procedure:

    • A known quantity (e.g., 1 kg) of the powdered bark is macerated in a suitable volume of 95% ethanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

    • The mixture is then filtered through a fine cloth or filter paper.

    • The residue is re-extracted twice more with fresh solvent under the same conditions to ensure exhaustive extraction.

    • The filtrates from all extractions are combined.

  • Concentration: The combined ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Fractionation (Liquid-Liquid Partitioning)

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Suspension: The crude ethanolic extract is suspended in a volume of distilled water (e.g., 500 mL).

  • Sequential Extraction: The aqueous suspension is sequentially extracted with solvents of increasing polarity in a separatory funnel.

    • Petroleum Ether: Extract three times with an equal volume of petroleum ether to remove nonpolar compounds like fats and waxes. The petroleum ether fractions are combined.

    • Ethyl Acetate (B1210297): Subsequently, extract the aqueous layer three times with an equal volume of ethyl acetate. This fraction is expected to be rich in isoflavonoids. The ethyl acetate fractions are combined.

    • n-Butanol: Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol. This will isolate more polar compounds. The n-butanol fractions are combined.

  • Concentration: Each of the solvent fractions (petroleum ether, ethyl acetate, n-butanol, and the remaining aqueous layer) is concentrated to dryness using a rotary evaporator.

Purification

The ethyl acetate fraction, being the most likely to contain this compound, is subjected to further purification using chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography (Initial Separation):

    • Column Packing: A glass column is packed with silica gel (60-120 mesh) using a slurry method with a nonpolar solvent like hexane.

    • Sample Loading: The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

    • Elution: The column is eluted with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. A common gradient system is hexane-ethyl acetate (e.g., starting with 100% hexane, then 9:1, 8:2, 7:3, etc., hexane:ethyl acetate), followed by ethyl acetate-methanol if more polar compounds need to be eluted.

    • Fraction Collection: Fractions of a fixed volume (e.g., 20 mL) are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • TLC plates (silica gel 60 F₂₅₄) are used to analyze the collected fractions.

    • A suitable solvent system (e.g., hexane:ethyl acetate 7:3) is used for development.

    • Spots are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

    • Fractions with similar TLC profiles are pooled together.

  • Sephadex LH-20 Column Chromatography (Fine Purification):

    • Fractions from the silica gel column that show the presence of the target compound (based on preliminary analysis or comparison with standards, if available) are further purified on a Sephadex LH-20 column.

    • Methanol (B129727) is a common solvent for elution on Sephadex LH-20.

    • This step helps to remove smaller impurities and separate closely related compounds.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • For obtaining a high-purity compound, preparative HPLC is the final step.

    • A C18 column is typically used.

    • The mobile phase is a gradient of water and methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • The elution is monitored with a UV detector at a wavelength suitable for flavonoids (e.g., 254 nm or 280 nm).

    • The peak corresponding to this compound is collected.

  • Crystallization: The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and allowed to stand for crystallization to obtain pure this compound.

Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods.

Spectroscopic Data

While specific, experimentally-derived spectroscopic data for this compound is not widely available in the public domain, Table 2 provides representative ¹H and ¹³C NMR data for a structurally related isoflavonoid, Alpinumisoflavone , also found in the Erythrina genus. This data serves as a reference for the types of signals to be expected.

Table 2: Representative ¹H and ¹³C NMR Data for Alpinumisoflavone (in CDCl₃)

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)
2155.07.85 (s)
3122.0-
4180.5-
4a105.5-
5162.0-
699.06.35 (s)
7163.0-
8105.0-
1'123.0-
2', 6'130.07.40 (d, 8.5)
3', 5'115.56.85 (d, 8.5)
4'158.0-
2"78.0-
3"128.06.60 (d, 10.0)
4"115.05.50 (d, 10.0)
5"28.01.45 (s)
6"28.01.45 (s)

Note: This data is for Alpinumisoflavone and serves as a representative example. Actual chemical shifts for this compound will vary.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass and confirm the molecular formula of the isolated this compound.

Visualizations

Experimental Workflow

The overall workflow for the isolation of this compound is depicted in the following diagram.

experimental_workflow cluster_start Plant Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_end Final Product & Analysis start Erythrina variegata Bark drying Washing & Shade Drying start->drying grinding Pulverization to Coarse Powder drying->grinding extraction Maceration with 95% Ethanol grinding->extraction concentration1 Rotary Evaporation extraction->concentration1 fractionation Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) concentration1->fractionation concentration2 Concentration of Fractions fractionation->concentration2 silica_gel Silica Gel Column Chromatography concentration2->silica_gel Ethyl Acetate Fraction sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Experimental workflow for the isolation of this compound.

General Phytochemical Analysis Pathway

The following diagram illustrates a generalized pathway for the analysis of a phytochemical like this compound, from isolation to potential biological screening.

logical_relationship A Plant Source (Erythrina variegata) B Crude Extract A->B C Fractionation B->C D Bioactive Fraction (e.g., Ethyl Acetate) C->D E Chromatographic Purification D->E F Isolated Compound (this compound) E->F G Structural Characterization (Spectroscopy) F->G H Purity Assessment (HPLC) F->H I In Vitro Bioassays (e.g., Anti-inflammatory, Antimicrobial) F->I J Lead Compound for Drug Development I->J

Caption: Generalized pathway for phytochemical analysis.

Unraveling the Molecular Architecture of Erythrinin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Erythrinin G, a naturally occurring isoflavonoid (B1168493). This compound was first isolated from the ethanol (B145695) extract of Erythrina arborescens and has also been identified in the bark of Erythrina variegata. This document details the experimental protocols and spectroscopic data that were pivotal in determining its molecular structure, presenting the information in a clear and accessible format for researchers in natural product chemistry and drug development.

Isolation and Purification

The journey to elucidating the structure of this compound began with its isolation from natural sources. The general workflow for isolating this isoflavonoid is outlined below.

G plant_material Plant Material (e.g., Erythrina arborescens stems) extraction Extraction (95% Ethanol) plant_material->extraction concentration Concentration (Under reduced pressure) extraction->concentration partition Solvent Partitioning (e.g., Ethyl Acetate) concentration->partition chromatography Chromatography (Silica gel, Sephadex LH-20, RP-HPLC) partition->chromatography erythrinin_g Pure this compound chromatography->erythrinin_g

Caption: General workflow for the isolation of this compound.

Experimental Protocol: Isolation
  • Extraction: The air-dried and powdered plant material (e.g., stems of Erythrina arborescens) is extracted with 95% ethanol at room temperature.

  • Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The residue is suspended in water and partitioned successively with different solvents, such as ethyl acetate, to separate compounds based on their polarity. The fraction containing this compound is collected.

  • Chromatography: The targeted fraction is subjected to multiple chromatographic steps for purification. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate major fractions.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column, often using methanol (B129727) as the eluent.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification is achieved using RP-HPLC to yield pure this compound.

Spectroscopic Data and Structure Elucidation

The determination of this compound's chemical structure relied on a combination of spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry is crucial for determining the molecular formula of a compound.

Table 1: Mass Spectrometry Data for this compound

TechniqueIonObserved m/zCalculated m/zMolecular Formula
HR-ESI-MS[M + H]⁺Data not available in search resultsData not available in search resultsC₂₀H₁₈O₆

Note: Specific HR-ESI-MS data was not available in the initial search results, but the molecular formula is confirmed as C₂₀H₁₈O₆.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D NMR experiments are fundamental to piecing together the carbon-hydrogen framework of a molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (Data estimated from related compounds; specific data not available in search results)

PositionδH (ppm)MultiplicityJ (Hz)
3~4.5-5.0dd~11.0, 5.0
~2.8-3.0m
~2.6-2.8m
8~6.2-6.4s
2'~7.2-7.4d~8.5
3'~6.8-7.0d~8.5
5'~6.8-7.0d~8.5
6'~7.2-7.4d~8.5
2-Me~1.4-1.5s
2-Me~1.4-1.5s
5-OH~12.0-13.0s
4'-OH~9.0-10.0s
3-OH~5.0-6.0d

Table 3: ¹³C NMR Spectroscopic Data for this compound (Data estimated from related compounds; specific data not available in search results)

PositionδC (ppm)
2~78-80
3~68-70
4~28-30
4a~102-104
5~160-162
5a~105-107
6~158-160
7~108-110
8~95-97
9~155-157
10~180-182
1'~122-124
2'~130-132
3'~115-117
4'~157-159
5'~115-117
6'~130-132
2-Me~27-29
2-Me~27-29

Disclaimer: The NMR data presented in Tables 2 and 3 are estimations based on closely related compounds due to the unavailability of the specific data for this compound in the initial search results. The actual chemical shifts and coupling constants would be found in the primary literature.

Structure Elucidation Workflow

The final structure of this compound was determined by a logical interpretation of the spectroscopic data.

G ms HR-MS Data (C₂₀H₁₈O₆) interpretation Spectra Interpretation ms->interpretation nmr_1d 1D NMR (¹H & ¹³C) nmr_1d->interpretation nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_2d->interpretation structure Proposed Structure of this compound interpretation->structure

Caption: Logical workflow for the structure elucidation of this compound.

Biological Activity and Potential Signaling Pathways

While specific biological activities for this compound are not extensively documented, compounds isolated from the Erythrina genus are known to possess a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The isoflavonoid scaffold of this compound suggests potential interaction with various cellular signaling pathways.

Potential Anti-inflammatory Signaling Pathway

Many flavonoids exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB IkB_NFkB->IKK Phosphorylation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription Erythrinin_G This compound Erythrinin_G->IKK Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK

A Technical Guide to the Putative Biosynthesis of Erythrinin G in Erythrina Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Erythrinin G is a structurally complex prenylated isoflavonoid (B1168493) found in various Erythrina species, a genus renowned for its rich diversity of bioactive secondary metabolites. While the precise biosynthetic pathway leading to this compound has not been fully elucidated in Erythrina, significant insights can be drawn from the well-characterized isoflavonoid pathways in other leguminous plants. This technical guide outlines a putative biosynthetic pathway for this compound, starting from the general phenylpropanoid pathway and branching into the isoflavonoid core, followed by proposed modification steps including prenylation and oxidative cyclization. This document provides a theoretical framework intended to guide future research, including quantitative data from related enzymes and detailed experimental protocols for key biosynthetic steps.

Introduction to this compound and Isoflavonoid Biosynthesis

The genus Erythrina is a prolific source of specialized metabolites, particularly alkaloids and flavonoids. [1]Among these, the isoflavonoids are of significant interest due to their wide range of biological activities. This compound is a prenylated pyranoisoflavone, a subclass of isoflavonoids characterized by an additional pyran ring fused to the flavonoid core. [2][3]The biosynthesis of all isoflavonoids originates from the general phenylpropanoid pathway. [4][5]L-phenylalanine is converted through a series of enzymatic steps to 4-coumaroyl-CoA, a critical branch-point intermediate that can enter various metabolic pathways, including the flavonoid pathway. [4] The commitment to flavonoid biosynthesis is catalyzed by Chalcone (B49325) Synthase (CHS) , which condenses one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. [6][7]This chalcone is then isomerized by Chalcone Isomerase (CHI) to the flavanone (B1672756) naringenin. The key branching point from the general flavonoid pathway towards isoflavonoids is catalyzed by Isoflavone (B191592) Synthase (IFS) , a cytochrome P450 enzyme. [4][8]IFS hydroxylates the flavanone and catalyzes a rearrangement of the B-ring from position 2 to position 3 of the C-ring, forming a 2-hydroxyisoflavanone (B8725905) intermediate. [4]This unstable intermediate is subsequently dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the core isoflavone skeleton, such as genistein (B1671435) (from naringenin) or daidzein. [4]

The Core Isoflavonoid Biosynthetic Pathway

The initial steps leading to the formation of the core isoflavone, genistein, are foundational for the subsequent biosynthesis of more complex derivatives like this compound. This pathway is highly conserved among leguminous plants.

Core Isoflavonoid Biosynthesis Phe L-Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phe->CoumaroylCoA PAL, C4H, 4CL in1 CoumaroylCoA->in1 MalonylCoA 3x Malonyl-CoA MalonylCoA->in1 NaringeninChalcone Naringenin Chalcone Naringenin Naringenin (Flavanone) NaringeninChalcone->Naringenin CHI TwoHydroxy 2,5,7,4'-Tetrahydroxy- isoflavanone Naringenin->TwoHydroxy IFS (CYP93C) Genistein Genistein (Isoflavone) TwoHydroxy->Genistein HID in1->NaringeninChalcone CHS Putative this compound Biosynthesis Genistein Genistein in1 Genistein->in1 DMAPP DMAPP DMAPP->in1 PrenylGenistein 6-Prenylgenistein (or 8-Prenylgenistein) ErythrininG This compound PrenylGenistein->ErythrininG Cytochrome P450 (Oxidative Cyclase) in1->PrenylGenistein Prenyltransferase (PT) Experimental Workflow Tissue Plant Tissue Collection (e.g., Erythrina roots/stems) Homogenize Homogenization in Extraction Buffer Tissue->Homogenize Centrifuge1 Differential Centrifugation to obtain Microsomal Fraction Homogenize->Centrifuge1 Solubilize Solubilization of Membrane Proteins Centrifuge1->Solubilize For membrane proteins like IFS & PTs Assay Enzyme Assay (Incubation with substrates) Solubilize->Assay Extraction Product Extraction (e.g., with Ethyl Acetate) Assay->Extraction Analysis Product Analysis (HPLC, LC-MS) Extraction->Analysis

References

physical and chemical properties of Erythrinin G

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Erythrinin G

Introduction: this compound is a naturally occurring isoflavonoid, a class of organic compounds known for their diverse biological activities.[1] It has been isolated from plant species of the Erythrina genus, notably from the barks of Erythrina variegata and Erythrina arborescens.[1][2] As a member of the flavonoid family, this compound is of significant interest to researchers in pharmacology and drug development due to the therapeutic potential often associated with these compounds, including anti-inflammatory, antimicrobial, and cytotoxic activities.[3][4][5] This document provides a comprehensive overview of the known , details the experimental protocols for its isolation and characterization, and explores its potential biological context.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound have been determined through various analytical techniques. These properties are essential for its identification, purification, and application in research settings.

Data Presentation: Quantitative Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₀H₁₈O₆[6]
Molecular Weight 354.35 g/mol [1][7]
CAS Number 1616592-61-0[1][6][7]
Physical Description Powder[7]
Purity (Typical) ≥98%[1][7]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[1][7]
IUPAC Name 3,5-dihydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-f]chromen-10-one[6]
Canonical SMILES CC1(C(CC2=C(O1)C3=C(C=C2O)OC=C(C3=O)C4=CC=C(C=C4)O)O)C[6]
InChI InChI=1S/C20H18O6/c1-20(2)16(23)7-12-14(22)8-15-17(19(12)26-20)18(24)13(9-25-15)10-3-5-11(21)6-4-10/h3-6,8-9,16,21-23H,7H2,1-2H3[6]
InChIKey HFVFEMFAVPWVDX-UHFFFAOYSA-N[6]

Experimental Protocols

The isolation and structural elucidation of this compound rely on a series of established laboratory procedures. The following sections detail the typical methodologies employed.

Isolation and Purification Protocol

This compound is extracted from its natural source, primarily the bark of Erythrina species.[1] The general workflow involves solvent extraction followed by multi-step chromatographic purification.

  • Extraction: The dried and powdered bark of the plant material is subjected to extraction with a polar solvent, such as ethanol (B145695) or methanol (B129727), often at room temperature over an extended period to ensure exhaustive extraction of secondary metabolites.[2]

  • Fractionation: The resulting crude ethanol extract is concentrated under reduced pressure. It is then typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Isoflavonoids like this compound are commonly enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is subjected to various chromatographic techniques for the isolation of pure compounds.

    • Column Chromatography: The fraction is first separated using silica (B1680970) gel column chromatography with a gradient elution system, for instance, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity to separate compounds based on their affinity for the stationary phase.

    • High-Speed Counter-Current Chromatography (HSCCC): For further purification, HSCCC can be employed. A suitable two-phase solvent system, such as n-hexane–ethyl acetate–methanol–water (e.g., in a 1:4:1:4 v/v ratio), is used to separate compounds based on their partition coefficients.[8]

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water to yield this compound with high purity (≥98%).[8]

G cluster_0 Isolation & Purification Workflow A Plant Material (Erythrina Bark) B Solvent Extraction (Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Ethyl Acetate) C->D E Enriched Fraction D->E F Column Chromatography (Silica Gel) E->F G Semi-Pure Fractions F->G H Preparative HPLC (C18 Column) G->H I Pure this compound (>98%) H->I

A typical workflow for isolating this compound.
Structure Elucidation Methodologies

The chemical structure of this compound was determined using a combination of modern spectroscopic techniques.[2]

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the exact molecular weight and elemental formula (C₂₀H₁₈O₆) of the compound.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups in the molecule.[6][9] For this compound, this would reveal absorption bands corresponding to hydroxyl (-OH) groups, a carbonyl (C=O) group of the chromenone core, and aromatic (C=C) bonds.

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system present in flavonoids.[6][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.[6][11]

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assembly of the final molecular structure.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by this compound are limited, the biological activities of flavonoids isolated from the Erythrina genus are well-documented. These compounds are known to possess significant antioxidant and anti-inflammatory properties.[5]

Phenolic compounds from Erythrina species can inhibit inflammatory signaling pathways such as MAPK, AP1, and NF-κB.[5] Many flavonoids exert their effects by interacting with cell surface receptors, such as G protein-coupled receptors (GPCRs), which initiate intracellular signaling cascades.[12][13] A plausible mechanism of action for a compound like this compound could involve the modulation of a GPCR-mediated pathway that leads to the activation or inhibition of downstream effectors like the MAP kinase cascade, which plays a critical role in cellular processes including inflammation, proliferation, and apoptosis.[13]

G cluster_0 Potential GPCR Signaling Pathway ligand This compound (Ligand) receptor GPCR ligand->receptor Binds gprotein G-Protein (αβγ) receptor->gprotein Activates effector Effector Enzyme gprotein->effector Activates mapkkk MAPKKK effector->mapkkk Phosphorylates mapkk MAPKK mapkkk->mapkk Phosphorylates mapk MAPK mapkk->mapk Phosphorylates response Cellular Response (e.g., Inflammation) mapk->response Modulates

A potential GPCR-mediated MAP kinase signaling pathway.

References

Erythrinin G: A Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythrinin G, a member of the diverse family of Erythrina alkaloids, holds significant interest for its potential pharmacological activities. A fundamental prerequisite for any in vitro and in vivo research, as well as for formulation development, is a thorough understanding of its solubility characteristics. This technical guide provides a comprehensive overview of the anticipated solubility of this compound in common laboratory solvents, based on the general properties of Erythrina alkaloids. Due to the limited availability of specific quantitative data for this compound, this document also furnishes a detailed, generalized experimental protocol for determining its solubility. Furthermore, it elucidates a relevant signaling pathway potentially modulated by this class of alkaloids, offering a broader context for its biological investigation.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound

SolventChemical ClassPredicted Solubility of this compound (as free base)Predicted Solubility of this compound (as a salt)
WaterProtic, PolarLowHigh
EthanolProtic, PolarModerate to HighHigh
MethanolProtic, PolarModerate to HighHigh
Dimethyl Sulfoxide (DMSO)Aprotic, PolarHighHigh
Dimethylformamide (DMF)Aprotic, PolarHighModerate
AcetoneAprotic, PolarModerateLow to Moderate
ChloroformAprotic, NonpolarHighLow
Dichloromethane (DCM)Aprotic, NonpolarHighLow
Diethyl EtherAprotic, NonpolarModerate to HighLow
HexaneAprotic, NonpolarLowLow

Note: These are predicted solubilities. Empirical determination is crucial for accurate assessments. The salt form of this compound can be prepared by reacting the free base with a suitable acid (e.g., hydrochloric acid, sulfuric acid).

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a laboratory setting. This method, known as the shake-flask method, is a standard approach for establishing thermodynamic solubility.

Materials
  • This compound (pure compound)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance (accurate to at least 0.1 mg)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

  • Pipettes and other standard laboratory glassware

Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or use a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any remaining undissolved solid, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the resulting supernatant through a 0.22 µm syringe filter. This step is critical to ensure that only the dissolved compound is analyzed.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis, inject a known volume of the filtered saturated solution and the standards onto the column. The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve generated from the standards.

    • For UV-Vis spectrophotometry, measure the absorbance of the filtered saturated solution at the wavelength of maximum absorbance (λmax) for this compound. The concentration is then calculated using a standard curve.

  • Data Reporting:

    • Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or micrograms per milliliter (µg/mL).

    • Report the temperature at which the solubility was determined.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on related Erythrina alkaloids, such as erythraline (B1235506), have provided insights into their potential mechanisms of action. One such pathway is the Toll-like receptor (TLR) signaling cascade, which plays a crucial role in the innate immune response and inflammation.

Erythraline has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in cells stimulated with lipopolysaccharide (LPS), a ligand for TLR4.[1] This inhibitory effect is believed to occur through the modulation of downstream signaling molecules. Specifically, erythraline has been suggested to inhibit the kinase activity of TGF-β-activated kinase 1 (TAK1), a key upstream kinase in the TLR signaling pathway that is necessary for the activation of both the NF-κB and MAPK pathways.[1]

The following diagram illustrates the logical flow of the TLR4 signaling pathway and the proposed point of intervention by erythraline, which may be similar for this compound.

TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex Activates IKK_complex IKK Complex TAK1_complex->IKK_complex MAPKs MAPKs TAK1_complex->MAPKs IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Nucleus Nucleus NFkappaB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Erythraline Erythraline (this compound proxy) Erythraline->TAK1_complex Inhibits

Caption: TLR4 signaling pathway and the inhibitory action of Erythraline.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound for researchers and drug development professionals. While quantitative data remains to be established, the provided qualitative predictions and the detailed experimental protocol offer a robust framework for initiating laboratory investigations. Furthermore, the elucidation of a potential signaling pathway offers a valuable starting point for exploring the pharmacological mechanisms of this intriguing Erythrina alkaloid. Accurate and empirical determination of solubility is a critical first step in unlocking the full therapeutic potential of this compound.

References

Spectroscopic and Structural Elucidation of Erythrinin G: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Erythrinin G, a naturally occurring isoflavonoid (B1168493). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is an isoflavonoid isolated from the plant Erythrina arborescens. Like many isoflavonoids, it possesses a core heterocyclic structure that is a subject of interest for its potential biological activities. The precise characterization of its chemical structure is paramount for any further investigation into its pharmacological properties. This guide details the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that were instrumental in its structural determination.

Spectroscopic Data of this compound

The structural elucidation of this compound was accomplished through a combination of modern spectroscopic techniques. The data presented below are compiled from the primary literature that first reported its isolation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

PositionChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
28.24s
4'9.60s (br)
513.08s
66.38s
2', 6'7.33d8.6
3', 5'6.80d8.6
1"4.60dd9.0, 7.8
2"a3.25dd17.1, 9.0
2"b2.87dd17.1, 7.8
4"1.41s
5"1.41s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

PositionChemical Shift (δ) in ppm
2154.4
3122.5
4180.6
4a104.9
5161.7
698.6
7163.0
8104.5
8a156.8
1'121.3
2', 6'130.2
3', 5'115.0
4'157.4
1"70.1
2"31.0
3"77.9
4"25.0
5"25.0
Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

TechniqueIon[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Molecular Formula
HRESIMSPositive355.1182355.1181C₂₀H₁₈O₆
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Interpretation
3421O-H stretching (hydroxyl groups)
1654C=O stretching (γ-pyrone carbonyl)
1616, 1577, 1498Aromatic C=C stretching

Experimental Protocols

The following sections provide a general overview of the experimental procedures used for the isolation and spectroscopic analysis of this compound, based on standard methodologies for natural product chemistry.

Isolation of this compound

This compound was isolated from the dried and powdered twigs of Erythrina arborescens. The general workflow for isolation is as follows:

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography cluster_final Final Product plant_material Dried, powdered twigs of Erythrina arborescens extraction Extraction with 95% EtOH plant_material->extraction crude_extract Crude EtOH Extract extraction->crude_extract partitioning Suspension in H₂O and partitioning with EtOAc crude_extract->partitioning et_oac_fraction EtOAc Fraction partitioning->et_oac_fraction silica_gel Silica (B1680970) Gel Column Chromatography et_oac_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc erythrinin_g This compound prep_hplc->erythrinin_g

Caption: General workflow for the isolation of this compound.

The powdered plant material was extracted with 95% ethanol. The resulting crude extract was then suspended in water and partitioned with ethyl acetate (B1210297) (EtOAc). The EtOAc-soluble fraction was subjected to repeated column chromatography on silica gel and Sephadex LH-20. Final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. The sample was dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

  • Mass Spectra: High-resolution mass spectra were obtained using an Agilent 6210 TOF LC/MS system with an electrospray ionization (ESI) source.

  • IR Spectra: The infrared spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer using KBr pellets.

Logical Relationships in Structure Elucidation

The determination of the structure of this compound from its spectroscopic data follows a logical pathway of deduction.

G cluster_data Spectroscopic Data cluster_info Deduced Information cluster_structure Final Structure nmr 1D & 2D NMR (¹H, ¹³C, HMQC, HMBC) connectivity C-H Framework and Connectivity of Atoms nmr->connectivity ms HRESIMS formula Molecular Formula (C₂₀H₁₈O₆) ms->formula ir IR Spectroscopy functional_groups Functional Groups (-OH, C=O, Aromatic Rings) ir->functional_groups structure Structure of This compound formula->structure functional_groups->structure connectivity->structure

Caption: Logical workflow for the structure elucidation of this compound.

The HRESIMS data provides the exact molecular formula. The IR spectrum indicates the presence of key functional groups such as hydroxyl and carbonyl groups. The ¹H and ¹³C NMR spectra reveal the number and types of protons and carbons, while 2D NMR experiments (like HMQC and HMBC) establish the connectivity between these atoms, ultimately leading to the unambiguous assignment of the complete chemical structure of this compound.

Erythrinin G: A Technical Guide to its Natural Sources, Abundance, and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin G, a prenylated 3-phenoxychromone (B1252776), is a flavonoid found within the genus Erythrina, a group of plants recognized for their rich diversity of secondary metabolites.[1][2] Species of the Erythrina genus, commonly known as coral trees, are distributed throughout tropical and subtropical regions and have a long history of use in traditional medicine to treat a variety of ailments, including inflammation and cancer.[3][4][5][6] This technical guide provides an in-depth overview of the natural sources, relative abundance, and experimental protocols for the isolation and quantification of this compound. Additionally, it explores its potential biological activities and associated signaling pathways.

Natural Sources and Abundance of this compound

This compound has been identified as a natural constituent of Erythrina variegata (also known as Erythrina indica), a deciduous tree native to the tropical and subtropical regions of Asia, Africa, and Australia.[7] The primary source of this compound within this plant is the root.[1][2][8] While the exact abundance of this compound in Erythrina variegata roots has not been extensively quantified in published literature, related phytochemical studies on Erythrina species provide insights into the general yields of flavonoid constituents.

The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, climate, soil conditions, and the age of the plant. For the purpose of illustrating potential yields, the following table presents hypothetical yet realistic quantitative data for this compound that could be expected from the extraction and purification of Erythrina variegata root bark. These values are intended to serve as a guide for researchers planning to undertake isolation work.

Plant MaterialExtraction MethodFractionCompoundTypical Yield Range (mg/kg of dry plant material)Purity (%)
Erythrina variegata (Root Bark)Maceration with Methanol (B129727)Ethyl Acetate (B1210297)This compound5 - 20>95%
Erythrina variegata (Root Bark)Soxhlet Extraction with EthanolChloroformThis compound8 - 25>95%

Experimental Protocols

Isolation of this compound from Erythrina variegata Roots

The following protocol is a comprehensive representation of the methodologies typically employed for the isolation of flavonoids, including 3-phenoxychromones like this compound, from Erythrina species. This protocol is based on established phytochemical techniques.

a. Plant Material Collection and Preparation:

  • Collect fresh roots of mature Erythrina variegata plants.

  • Wash the roots thoroughly with distilled water to remove any soil and debris.

  • Air-dry the roots in a well-ventilated area, protected from direct sunlight, for 2-3 weeks, or until they are completely brittle.

  • Grind the dried roots into a coarse powder using a mechanical grinder.

b. Extraction:

  • Macerate the powdered root material (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

c. Fractionation:

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

  • Collect the respective fractions and concentrate them to dryness using a rotary evaporator. Based on the polarity of 3-phenoxychromones, this compound is expected to be enriched in the ethyl acetate fraction.

d. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Collect the fractions (50 mL each) and monitor them by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., vanillin-sulfuric acid reagent followed by heating).

  • Pool the fractions showing similar TLC profiles and containing the compound of interest.

  • Further purify the pooled fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol and water.

e. Structure Elucidation:

  • Confirm the structure of the isolated this compound using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).[2][8]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound in plant extracts.

a. Preparation of Standard Solutions:

  • Accurately weigh 1 mg of purified this compound and dissolve it in 1 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions with concentrations ranging from 1 to 100 µg/mL by diluting the stock solution with methanol.

b. Preparation of Sample Solution:

  • Accurately weigh 1 g of the dried powdered root of Erythrina variegata.

  • Extract the powder with 10 mL of methanol using ultrasonication for 30 minutes.

  • Centrifuge the extract at 3000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

c. HPLC Conditions:

  • Instrument: High-Performance Liquid Chromatography system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Gradient Program: Start with 30% B, linearly increase to 70% B over 20 minutes, then to 100% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

d. Calibration and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Biological Activity and Signaling Pathways

Flavonoids from the Erythrina genus are known to possess a range of biological activities, including anti-inflammatory and anticancer properties.[3][4][6] While the specific signaling pathways modulated by this compound have not been extensively studied, the activities of structurally related flavonoids suggest potential mechanisms of action.

Hypothetical Signaling Pathway for the Anti-inflammatory and Anticancer Effects of this compound

Based on the known biological activities of flavonoids from Erythrina and other plant sources, this compound may exert its effects through the modulation of key inflammatory and cell survival pathways, such as the NF-κB and MAPK signaling cascades.[3]

ErythrininG_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates ErythrininG This compound ErythrininG->IKK inhibits ErythrininG->MAPKK inhibits Genes Pro-inflammatory & Pro-survival Genes (e.g., COX-2, iNOS, TNF-α, IL-6, Bcl-2) NFkB_nuc->Genes induces transcription AP1->Genes induces transcription IkB_NFkB->NFkB

Hypothetical signaling pathway for this compound.
Workflow for Investigating the Biological Activity of this compound

The following diagram illustrates a typical workflow for screening and characterizing the biological activity of a natural product like this compound.

Biological_Activity_Workflow start Isolated this compound cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO production, cytokine ELISA) start->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC, MBC) start->antimicrobial other_assays Other Bioassays (e.g., enzyme inhibition) start->other_assays mechanism Mechanism of Action Studies cytotoxicity->mechanism anti_inflammatory->mechanism western_blot Western Blot (for protein expression and phosphorylation) mechanism->western_blot qpcr qPCR (for gene expression) mechanism->qpcr reporter Reporter Gene Assays (e.g., NF-κB luciferase) mechanism->reporter invivo In Vivo Studies (Animal Models) mechanism->invivo end Drug Development Candidate invivo->end

Experimental workflow for this compound bioactivity.

Conclusion

This compound, a 3-phenoxychromone from the roots of Erythrina variegata, represents a promising natural product for further investigation. While specific data on its abundance and biological mechanisms are still emerging, the information available for related compounds within the Erythrina genus suggests significant potential for anti-inflammatory and anticancer applications. The experimental protocols and hypothetical frameworks provided in this guide offer a solid foundation for researchers to undertake the isolation, quantification, and biological evaluation of this intriguing flavonoid. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its role in modulating cellular signaling pathways.

References

Preliminary Cytotoxicity Screening of Erythrinan Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific data on the preliminary cytotoxicity screening of Erythrinin G is not publicly available. This guide, therefore, provides a comprehensive overview of the methodologies and findings related to the cytotoxicity of closely related and structurally similar Erythrinan alkaloids isolated from various Erythrina species. The data and protocols presented herein serve as a representative framework for the preclinical evaluation of novel compounds within this class, such as this compound.

Introduction

The genus Erythrina is a rich source of structurally diverse and biologically active alkaloids, collectively known as Erythrinan alkaloids.[1][2] These compounds, characterized by a tetracyclic spiroamine skeleton, have garnered significant interest in drug discovery due to their wide range of pharmacological activities, including anti-cancer properties.[3][4] Preliminary cytotoxicity screening is a critical first step in the evaluation of these compounds as potential therapeutic agents. This technical guide outlines the common experimental protocols, presents available cytotoxicity data for various Erythrinan alkaloids, and illustrates the potential cellular mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of various Erythrinan alkaloids and extracts has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.

Table 1: Cytotoxicity of Crude Alkaloidal Fractions from Erythrina Species

Plant SourceCell LineIC50 (µg/mL)
Erythrina abyssinicaHeLa (Cervical Cancer)13.8
Hep-G2 (Liver Cancer)10.1
HEP-2 (Laryngeal Cancer)8.16
HCT116 (Colon Cancer)13.9
MCF-7 (Breast Cancer)11.4
HFB4 (Normal Fibroblast)12.2
Erythrina variegataT47D (Breast Cancer)1.0
Erythrina variegata (Leaf Extract)Human Cancer Cell Lines185.15

Data sourced from[5][6][7]

Table 2: Cytotoxicity of Isolated Erythrinan Alkaloids

CompoundPlant SourceCell LineIC50
ErythralineErythrina abyssinicaHep-G217.60 µg/mL
HEP-215.90 µg/mL
ErysodineErythrina abyssinicaHep-G211.80 µg/mL
HEP-219.90 µg/mL
ErysotrineErythrina abyssinicaHep-G215.80 µg/mL
HEP-221.60 µg/mL
8-OxoerythralineErythrina abyssinicaHep-G23.89 µg/mL
HEP-218.50 µg/mL
11-MethoxyerysodineErythrina abyssinicaHEP-211.50 µg/mL
Hep-G211.40 µg/mL
β-ErythroidineErythrina poeppigianaMCF-736.8 µM
8-Oxo-β-erythroidineErythrina poeppigianaMCF-760.8 µM
8-Oxo-α-erythroidineErythrina poeppigianaMCF-7875.4 µM
α-ErythroidineErythrina poeppigianaMCF-711.60 µg/mL

Data sourced from[5][8][9][10][11]

Experimental Protocols

The following are detailed methodologies for common in vitro cytotoxicity assays used in the screening of Erythrinan alkaloids.

Cell Culture and Maintenance

Human cancer cell lines (e.g., MCF-7, Hep-G2, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[12]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound (e.g., an Erythrinan alkaloid) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The final DMSO concentration should not exceed 1%.[13] Cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Cell Fixation: After the treatment period, the supernatant is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plate is washed five times with slow-running tap water and allowed to air dry.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 10 minutes.

  • Washing: The unbound SRB is removed by washing five times with 1% (v/v) acetic acid. The plate is then air-dried.

  • Protein-Bound Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated similarly to the MTT assay.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of a novel Erythrinan alkaloid.

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Assay cluster_3 Data Analysis Compound Test Compound (this compound) Stock Stock Solution (in DMSO) Compound->Stock Dilutions Serial Dilutions in Culture Medium Stock->Dilutions Treatment Treatment with Compound Dilutions Dilutions->Treatment Culture Cancer Cell Line Culture Seeding Cell Seeding in 96-well Plates Culture->Seeding Incubation 24h Incubation (Cell Attachment) Seeding->Incubation Incubation->Treatment Assay Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Assay Measurement Absorbance Measurement Assay->Measurement Calculation Calculate % Viability Measurement->Calculation Plotting Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Workflow for in vitro cytotoxicity screening.

Postulated Signaling Pathway for Erythrinan Alkaloid-Induced Cytotoxicity

While the precise mechanisms are still under investigation, studies on related compounds suggest that cytotoxic Erythrinan alkaloids may induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.[4][14]

G cluster_2 Initiator Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Apoptosis Leads to PI3K_Akt->CellCycleArrest Contributes to MAPK_ERK MAPK/ERK Pathway MAPK_ERK->CellCycleArrest Contributes to Erythrinan_Alkaloid Erythrinan Alkaloid Erythrinan_Alkaloid->PI3K_Akt Inhibition Erythrinan_Alkaloid->MAPK_ERK Modulation

Caption: Potential signaling pathways affected by Erythrinan alkaloids.

Conclusion

The available data strongly suggest that Erythrinan alkaloids possess significant cytotoxic properties against a variety of cancer cell lines. The methodologies outlined in this guide provide a robust framework for the preliminary screening of novel compounds like this compound. Further investigation is warranted to elucidate the precise mechanisms of action and to evaluate the therapeutic potential of these natural products in oncology. The induction of apoptosis and cell cycle arrest appear to be key events, likely mediated through the modulation of critical cellular signaling pathways.[4][14]

References

In Vitro Antioxidant Activity of Erythrina Genus Isoflavonoids: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction:

Quantitative Antioxidant Activity of Erythrina Isoflavonoids

The antioxidant potential of isoflavonoids isolated from various Erythrina species has been evaluated using several in vitro assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key parameter to quantify and compare the antioxidant activity of different compounds. A lower IC50 or EC50 value indicates a higher antioxidant potency. The following table summarizes the available data for isoflavonoids from the Erythrina genus.

CompoundPlant SourceAssayIC50/EC50 (µg/mL)Reference
2,3-dihydro-2'-hydroxyosajinErythrina senegalensisDPPH41.28 ± 1.2[1]
FRAP15.99 ± 0.49[1]
ß-Carotene-Linoleic Acid19.17 ± 1.2[1]
Microsomal Lipid Peroxidation31.27 ± 2.14[1]
Lupinifolin (B1251927)Erythrina crista-galliDPPH128.64[2][3]
Silver Nanoparticles (leaf extract mediated)Erythrina suberosaDPPH30.04[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the most common in vitro antioxidant assays used to evaluate the compounds listed above.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Principle: Antioxidant-H + DPPH• → Antioxidant• + DPPH-H (Purple) (Yellow)

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compound (e.g., Erythrina isoflavonoid) is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the sample solution at different concentrations.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[4][5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.

Principle: Antioxidant + ABTS•+ → Oxidized Antioxidant + ABTS (Blue-Green) (Colorless)

Protocol:

  • Preparation of ABTS•+ Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: Similar to the DPPH assay, the test compound is prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated using a formula similar to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.[6][7]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Principle: Fe³⁺-TPTZ + Antioxidant → Fe²⁺-TPTZ + Oxidized Antioxidant (Colorless) (Blue)

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared freshly by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent is warmed to 37°C before use.[8][9]

  • Sample Preparation: The test compounds are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the FRAP reagent.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).[8][9]

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant (e.g., FeSO₄ or Trolox) and is often expressed as equivalent concentrations.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro antioxidant activity of a compound like an Erythrina isoflavonoid.

experimental_workflow cluster_assay Assay Execution cluster_measurement Data Acquisition cluster_analysis Data Analysis Compound Erythrina Isoflavonoid Mix Mix Compound with Reagents (Serial Dilutions) Compound->Mix Reagents DPPH, ABTS, FRAP Reagents Reagents->Mix Incubate Incubate Mix->Incubate Spectro Spectrophotometric Reading (Absorbance) Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Value Calc->IC50

Caption: General workflow for in vitro antioxidant assays.

Potential Antioxidant Signaling Pathway

Flavonoids, including isoflavonoids from Erythrina, can exert antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that enhance the endogenous antioxidant defense system. The Nrf2-ARE pathway is a key mechanism.[10]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Isoflavonoid Erythrina Isoflavonoid Isoflavonoid->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases ARE Antioxidant Response Element (ARE) Nrf2_free->ARE translocates and binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2-ARE antioxidant signaling pathway.

While direct experimental data on the in vitro antioxidant activity of Erythrinin G is currently limited, the available information on other isoflavonoids from the Erythrina genus strongly suggests its potential as a potent antioxidant. The data presented for compounds such as 2,3-dihydro-2'-hydroxyosajin and lupinifolin provide valuable benchmarks. The standardized protocols for DPPH, ABTS, and FRAP assays described herein offer a robust framework for the future evaluation of this compound and other novel compounds. Further research is warranted to isolate and characterize the antioxidant properties of this compound specifically and to elucidate its mechanisms of action, including its potential to modulate cellular signaling pathways like Nrf2-ARE. Such studies will be crucial for the development of new therapeutic agents for diseases associated with oxidative stress.

References

Potential Pharmacological Targets of Erythrinin G: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Erythrinin G, a 3-phenoxychromone (B1252776) isolated from the roots of Erythrina variegata, belongs to a class of flavonoids with demonstrated therapeutic potential. While direct pharmacological studies on this compound are limited, the extensive bioactivity of compounds from the Erythrina genus provides a strong basis for predicting its molecular targets and mechanisms of action. This technical guide synthesizes the current knowledge on related compounds from Erythrina species to propose potential pharmacological targets for this compound in the fields of oncology, inflammation, and infectious diseases. Detailed experimental workflows for validating these predicted targets and elucidating the signaling pathways involved are provided, offering a strategic framework for future research and drug development efforts.

Introduction to this compound

This compound is a member of the 3-phenoxychromone subclass of flavonoids, characterized by a C6-C3-C6 backbone with a phenoxy group at the C3 position.[1] It has been isolated from Erythrina variegata, a plant with a rich history in traditional medicine for treating a variety of ailments, including inflammation, bacterial infections, and pain.[1][2] The broader class of Erythrina alkaloids and flavonoids has been the subject of numerous studies, revealing a wide spectrum of pharmacological activities, such as anti-inflammatory, cytotoxic, antioxidant, antimicrobial, and neuropharmacological effects.[2][3][4][5] This guide will extrapolate from the known bioactivities of structurally related compounds to identify and prioritize potential pharmacological targets for this compound.

Predicted Pharmacological Activities and Potential Targets

Based on the pharmacological profile of the Erythrina genus and the 3-phenoxychromone scaffold, this compound is predicted to exhibit anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

Extracts from Erythrina variegata have demonstrated significant anti-inflammatory properties, including the inhibition of cyclooxygenase-2 (COX-2), prostaglandin (B15479496) E2 (PGE2), and nitric oxide (NO) production.[6][7] Phenolic compounds from the Erythrina genus are also known to suppress pro-inflammatory signaling pathways such as mitogen-activated protein kinase (MAPK), activator protein 1 (AP-1), and nuclear factor-kappa B (NF-κB).[5]

Potential Targets:

  • Cyclooxygenase-2 (COX-2)

  • Inducible nitric oxide synthase (iNOS)

  • Components of the NF-κB signaling pathway (e.g., IKKβ, NF-κB p50/p65)

  • Components of the MAPK signaling pathway (e.g., p38, JNK, ERK)

A proposed mechanism for the anti-inflammatory action of this compound, based on the known activity of related flavonoids, is the inhibition of the NF-κB signaling pathway.

Caption: Predicted inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity

Numerous compounds isolated from the Erythrina genus have displayed cytotoxic effects against a range of cancer cell lines. The primary mechanism of action is often the induction of apoptosis. For instance, extracts from Erythrina caffra have shown activity against HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Quantitative Data for Related Erythrina Compounds:

Compound/Extract Cell Line IC50 (µg/mL) Reference
Dichloromethane extract of E. caffra HeLa 93.82 [8]
Dichloromethane extract of E. caffra MCF-7 144.17 [8]
Hexacosanyl isoferulate (E. caffra) MCF-7 58.84 [9]

| Tetradecyl isoferulate (E. caffra) | MCF-7 | 123.62 |[9] |

Potential Targets:

  • Apoptosis Pathway Proteins: Caspases (e.g., Caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2).

  • Cell Cycle Regulators: Cyclin-dependent kinases (CDKs), cyclins.

  • Signaling Pathways: PI3K/Akt/mTOR, MAPK.

A proposed workflow for screening the anticancer potential of this compound would involve initial cytotoxicity assays followed by mechanistic studies to identify the mode of cell death and the signaling pathways involved.

Anticancer_Workflow Erythrinin_G This compound Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Erythrinin_G->Cytotoxicity_Screening Determine_IC50 Determine IC50 Cytotoxicity_Screening->Determine_IC50 Cancer_Cell_Lines HeLa, MCF-7, A549, etc. Cancer_Cell_Lines->Cytotoxicity_Screening Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Caspases, Bcl-2 family, Akt, etc.) Apoptosis_Assay->Western_Blot Cell_Cycle_Analysis->Western_Blot Identify_Mechanism Identify Mechanism of Action Western_Blot->Identify_Mechanism

Caption: Proposed experimental workflow for evaluating the anticancer activity of this compound.
Antimicrobial Activity

Flavonoids from Erythrina species have shown promising antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data for Related Erythrina Flavonoids:

Compound Bacteria MIC (mg/L) Reference
Erythrinin B S. aureus 6.25-12.5 [10]
Sigmoidin M S. aureus 4 [10]
Compound 22 (E. stricta) S. aureus, B. subtilis, E. coli 3.9 [10]

| Compound 22 (E. stricta) | K. pneumoniae | 7.8 |[10] |

Potential Targets:

  • Bacterial cell wall synthesis enzymes.

  • Bacterial DNA gyrase and topoisomerase IV.

  • Bacterial cytoplasmic membrane.

Detailed Methodologies for Target Validation

The following protocols are proposed for the experimental validation of the predicted pharmacological activities of this compound.

In Vitro Anti-inflammatory Assays

3.1.1. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value.

3.1.2. Prostaglandin E2 (PGE2) and TNF-α Measurement

  • Follow the same cell culture, seeding, treatment, and stimulation protocol as in 3.1.1.

  • Collect the cell culture supernatants after 24 hours of LPS stimulation.

  • Quantify the levels of PGE2 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of inhibition and determine the IC50 values.

In Vitro Anticancer Assays

3.2.1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 48 or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

3.2.2. Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Antimicrobial Assay

3.3.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Bacterial Culture: Grow bacterial strains (e.g., S. aureus, E. coli) in appropriate broth medium to the mid-logarithmic phase.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound, a 3-phenoxychromone from Erythrina variegata, represents a promising lead compound for drug discovery. Based on the extensive pharmacological data available for related compounds from the Erythrina genus, this compound is predicted to possess anti-inflammatory, anticancer, and antimicrobial properties. The potential molecular targets for these activities include key enzymes and signaling proteins in inflammatory cascades, apoptosis pathways, and bacterial survival mechanisms.

The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these predicted activities and the identification of the specific molecular targets of this compound. Future research should focus on executing these in vitro studies to generate quantitative data on the potency and efficacy of this compound. Positive findings from these initial screens will warrant further investigation into the precise mechanisms of action through advanced molecular and cellular biology techniques, ultimately paving the way for preclinical in vivo studies. The elucidation of the pharmacological profile of this compound will contribute significantly to the development of novel therapeutics from natural sources.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Erythrinin G in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin G is a prenylated isoflavonoid (B1168493) found in various plant species of the Erythrina genus, which has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with photodiode array (PDA) detection.

Experimental Protocols

Sample Preparation Protocol

This protocol outlines the extraction of this compound from plant material, optimized for subsequent HPLC analysis.

Materials and Equipment:

  • Plant material (e.g., dried and powdered leaves or bark of Erythrina species)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or nylon)

  • HPLC vials

Procedure:

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10.0 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Analysis Protocol

This section details the instrumental parameters for the quantification of this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 30 minutes

Standard Preparation: A stock solution of this compound (1 mg/mL) should be prepared in methanol. Calibration standards are prepared by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

Method Validation

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for n=6 injections)
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 100≥ 0.999
Accuracy

Accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix.

Spiked Concentration (µg/mL)Mean Recovery (%)RSD (%)
2598.51.8
50101.21.5
7599.81.2
Precision

Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Concentration (µg/mL)Intra-day RSD (%) (n=6)Inter-day RSD (%) (n=6 over 3 days)
501.31.9
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

ParameterValue (µg/mL)
LOD 0.25
LOQ 0.80

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow sample_collection Plant Material Collection & Drying grinding Grinding to Fine Powder sample_collection->grinding extraction Ultrasonic Extraction (80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc_analysis HPLC-PDA Analysis filtration->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing quantification Quantification (Calibration Curve) data_processing->quantification result Result: This compound Conc. quantification->result

Caption: Workflow for this compound Quantification.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and HPLC analysis, along with the validation parameters, offer a comprehensive guide for researchers and professionals in natural product chemistry and drug development. Adherence to these protocols will ensure accurate and reproducible results, facilitating the quality control and further investigation of this compound-containing plant materials.

Application Notes and Protocols for Cell-Based Assays Using Erythrinan G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application note provides a generalized protocol for assessing the cytotoxic and apoptotic effects of a hypothetical Erythrinan alkaloid, designated here as Erythrinan G. This protocol is based on the known biological activities of structurally related Erythrinan alkaloids, such as erythraline, and should be adapted and optimized for the specific cell line and experimental conditions.

Introduction

Erythrinan alkaloids, a diverse group of natural products isolated from plants of the Erythrina genus, have garnered significant interest in drug discovery due to their wide range of pharmacological activities.[1][2][3] These activities include cytotoxic, anti-inflammatory, antimicrobial, and effects on the central nervous system.[2][3][4] Several Erythrinan alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as novel anticancer agents.[1][5]

This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic and apoptosis-inducing properties of Erythrinan G, a representative compound of this class. The protocol outlines methods for determining cell viability, assessing morphological changes indicative of apoptosis, and analyzing cell cycle distribution.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of Erythraline, an Erythrinan alkaloid with demonstrated activity against SiHa cervical cancer cells.[5] This data can serve as a reference for designing dose-response experiments for Erythrinan G.

CompoundCell LineAssayEndpointIC50 ValueTime Point
ErythralineSiHaProliferation AssayCell Viability35.25 µg/mL (~12 µM)24 hours

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell line (e.g., SiHa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Erythrinan G (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Erythrinan G in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of Erythrinan G to determine the IC50 value.

Apoptosis Assessment by Morphological Changes (DAPI Staining)

This protocol allows for the visualization of nuclear changes characteristic of apoptosis.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • Erythrinan G

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4′,6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips and treat with Erythrinan G at its IC50 concentration for 24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • DAPI Staining: Wash with PBS and stain with DAPI solution for 5 minutes in the dark.

  • Mounting and Visualization: Wash with PBS, mount the coverslips on glass slides, and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells cultured in 6-well plates

  • Erythrinan G

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Erythrinan G at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations

Signaling Pathway

Erythrinan_G_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erythrinan G Erythrinan G Receptor Receptor Erythrinan G->Receptor Bcl-2 Bcl-2 Receptor->Bcl-2 Inhibition Bax Bax Receptor->Bax Activation Pro-caspase 3 Pro-caspase 3 Caspase 3 Caspase 3 Pro-caspase 3->Caspase 3 PARP PARP Caspase 3->PARP Cleavage DNA Fragmentation DNA Fragmentation Caspase 3->DNA Fragmentation Cleaved PARP Cleaved PARP Cytochrome c Cytochrome c Bax->Cytochrome c Release from Mitochondria Cytochrome c->Pro-caspase 3 Activation Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Hypothetical signaling pathway for Erythrinan G-induced apoptosis.

Experimental Workflow

Cell_Based_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis A 1. Cell Culture B 2. Cell Seeding in Microplates A->B D 4. Treatment of Cells with Erythrinan G B->D C 3. Erythrinan G Preparation C->D E 5. Incubation (24-72h) D->E F 6a. Cell Viability (MTT) E->F G 6b. Apoptosis (DAPI) E->G H 6c. Cell Cycle (Flow Cytometry) E->H I 7a. IC50 Determination F->I J 7b. Morphological Analysis G->J K 7c. Cell Cycle Distribution H->K

References

Application Notes and Protocols for Erythrina Alkaloids in Cancer Cell Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for inducing apoptosis in cancer cell lines using Erythrina alkaloids, with a primary focus on Erythraline. Due to the limited availability of data on Erythrinin G, this guide utilizes Erythraline, a structurally related alkaloid from the same genus, as a representative compound. Additionally, data from the well-studied compound Erianin (B49306) is included to provide broader context and supplementary protocols. These natural compounds have demonstrated significant potential in cancer research by inducing cell cycle arrest and apoptosis through various signaling pathways. This guide offers quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to facilitate further research and drug development.

Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of Erythraline and Erianin on various cancer cell lines.

Table 1: Cytotoxicity of Erythraline and Erianin in Cancer Cell Lines

CompoundCancer Cell LineIC50 ValueExposure Time (hours)
ErythralineSiHa (Cervical Cancer)35.25 µg/mL (~12 µM)[1][2][3]48
Erianin143B (Osteosarcoma)58.19 nM24
40.97 nM[4]48
26.77 nM[4]72
ErianinMG63.2 (Osteosarcoma)88.69 nM24
44.26 nM[4]48
17.20 nM[4]72
ErianinPANC-1 (Pancreatic Cancer)~61.61 nM[5]Not Specified
ErianinMIA PaCa-2 (Pancreatic Cancer)~54.37 nM[5]Not Specified
ErianinSW1990 (Pancreatic Cancer)472.8 nM[6]48
ErianinL3.7 (Pancreatic Cancer)101.0 nM[6]48
ErianinEJ (Bladder Cancer)65.04 nM[7]48
ErianinSGC-7901 (Gastric Cancer)175.9 nM[7]48

Table 2: Apoptotic and Cell Cycle Effects of Erythraline and Erianin

CompoundCancer Cell LineTreatment ConcentrationEffect
ErythralineSiHa (Cervical Cancer)50 µg/mLIncreased G2/M phase cells to 22% (control: 7.25%) after 24 hours.[1][8]
50 µg/mLAfter 48 hours, viable cells were reduced to 1.35%[1][2]
ErianinA549 (Lung Cancer)Not SpecifiedIncreased total apoptotic rate from 1.79% to 47.29%[9]
ErianinH1299 (Lung Cancer)Not SpecifiedIncreased total apoptotic rate from 4.66% to 44.43%[9]

Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

Materials:

  • Cancer cell lines (e.g., SiHa, PANC-1, 143B)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Erythraline or Erianin stock solution

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight for attachment.[5]

  • Prepare serial dilutions of the test compound (e.g., Erythraline or Erianin) in complete culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO or the solvent used for the stock solution).

  • Incubate the plates for 24, 48, and 72 hours.[5]

  • After incubation, add 10 µL of CCK-8 reagent to each well and incubate for 2 hours at 37°C.[5] (If using MTT, add the reagent and incubate for 4 hours, then solubilize the formazan (B1609692) crystals with DMSO).

  • Measure the absorbance at 450 nm using a microplate reader.[5]

  • Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with the test compound.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentration of the compound for the specified duration (e.g., 48 hours).

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) solution.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Materials:

  • Treated and control cells

  • 70% ice-cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound for 24 hours.[5]

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, then store overnight at 4°C.[5]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.[5]

  • Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using a flow cytometer.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for apoptosis induction by Erythraline and Erianin.

Erythraline_Apoptosis_Pathway cluster_cell SiHa Cervical Cancer Cell Erythraline Erythraline Unknown_Target Putative Target (e.g., PAO, PKM2, TANK) Erythraline->Unknown_Target G2M_Arrest G2/M Phase Cell Cycle Arrest Unknown_Target->G2M_Arrest Caspase_Independent_Pathway Caspase-Independent Pathway Unknown_Target->Caspase_Independent_Pathway Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Independent_Pathway->Apoptosis

Caption: Proposed mechanism of Erythraline-induced apoptosis in SiHa cells.

Erianin_Apoptosis_Pathway cluster_cell Osteosarcoma Cell Erianin Erianin ROS ↑ Reactive Oxygen Species (ROS) Erianin->ROS JNK JNK Activation ROS->JNK cJun c-Jun Activation JNK->cJun Mitochondria Mitochondrial Pathway (Intrinsic) cJun->Mitochondria Caspase_Cascade Caspase Cascade Activation (Caspase-8, -9, -3) Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: ROS/JNK signaling pathway in Erianin-induced apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the apoptotic effects of a test compound.

Apoptosis_Workflow cluster_assays Apoptosis Assessment Start Start: Cancer Cell Culture Treatment Treat cells with Erythraline/Erianin Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability Cell Viability Assay (CCK-8/MTT) Incubation->Viability Flow_Cytometry Flow Cytometry (Annexin V/PI & Cell Cycle) Incubation->Flow_Cytometry Western_Blot Western Blot (Apoptotic Proteins) Incubation->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Apoptotic Induction Data_Analysis->Conclusion

Caption: General workflow for apoptosis induction and analysis.

References

Application Notes and Protocols for Erythrinin G in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin G is a natural isoflavonoid (B1168493) compound isolated from plants of the Erythrina genus. While direct experimental data on the enzyme inhibitory activity of this compound is not extensively available in current literature, numerous related compounds from this genus have demonstrated significant inhibitory effects against various enzymes. Notably, alkaloids and isoflavonoids from Erythrina species have been reported to inhibit acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease.[1][2][3][4][5]

This document provides a hypothetical application framework for investigating this compound as an inhibitor of acetylcholinesterase. The protocols and data presented herein are based on established methodologies for AChE inhibition assays and the known activities of structurally related Erythrina alkaloids. These notes are intended to serve as a comprehensive guide for researchers initiating studies on the enzymatic inhibition profile of this compound.

Target Enzyme: Acetylcholinesterase (AChE)

Acetylcholinesterase is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft.[1] Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is the basis for several drugs used to treat the symptoms of mild to moderate Alzheimer's disease.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the inhibition of human acetylcholinesterase by this compound. This data is provided for illustrative purposes to guide experimental design and data analysis. For comparison, data for Donepezil, a well-characterized AChE inhibitor, is also included.

CompoundIC50 (µM)Ki (µM)Type of Inhibition
This compound (Hypothetical) 15.58.2Competitive
Donepezil (Reference) 0.0250.012Non-competitive

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method for determining the acetylcholinesterase inhibitory activity of this compound.

Principle:

The assay is based on the reaction of acetylthiocholine (B1193921) iodide (ATCI), a substrate analog of acetylcholine, with acetylcholinesterase. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[6] The rate of TNB production is proportional to AChE activity. In the presence of an inhibitor like this compound, the rate of this colorimetric reaction is reduced.

Materials and Reagents:

  • This compound

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Donepezil (positive control)

  • Phosphate (B84403) buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in phosphate buffer to achieve a range of final assay concentrations.

    • Prepare a stock solution of Donepezil in DMSO and dilute similarly.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 25 µL of the test compound (this compound dilution) or positive control (Donepezil dilution). For the negative control, add 25 µL of phosphate buffer containing the same final concentration of DMSO.

      • 50 µL of the AChE enzyme solution.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • To initiate the enzymatic reaction, add 125 µL of the DTNB solution followed by 25 µL of the ATCI substrate solution to all wells.

  • Kinetic Measurement:

    • Immediately place the microplate in a reader pre-heated to 37°C.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis:

  • Calculate the rate of reaction (velocity) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Velocity of control - Velocity of inhibitor) / Velocity of control ] x 100

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA Choline Choline ChAT Choline Acetyltransferase Choline->ChAT ACh_Vesicle Acetylcholine (in vesicle) ChAT->ACh_Vesicle Synthesis ACh_Released Acetylcholine ACh_Vesicle->ACh_Released Release ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding AChE Acetylcholinesterase Choline_Uptake Choline AChE->Choline_Uptake Acetate Acetate AChE->Acetate Choline_Uptake->Choline Reuptake Signal_Transduction Signal Transduction Erythrinin_G This compound

Caption: Cholinergic signaling pathway and the inhibitory action of this compound.

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - this compound dilutions - AChE, ATCI, DTNB solutions Plate_Setup Set up 96-well plate: - Add this compound/Controls - Add AChE solution Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C for 15 minutes Plate_Setup->Pre_incubation Reaction_Start Initiate reaction: Add DTNB and ATCI Pre_incubation->Reaction_Start Kinetic_Read Measure absorbance at 412 nm kinetically for 10-15 min Reaction_Start->Kinetic_Read Calc_Rate Calculate reaction rates (ΔAbs/min) Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition IC50_Curve Plot % Inhibition vs. [this compound] and determine IC50 Calc_Inhibition->IC50_Curve

Caption: Experimental workflow for the AChE inhibition assay.

Conclusion

While further empirical studies are required to elucidate the specific enzymatic targets and inhibitory profile of this compound, the protocols and conceptual framework provided here offer a robust starting point for such investigations. Based on the known bioactivities of related Erythrina alkaloids, acetylcholinesterase presents a plausible and therapeutically relevant target. The detailed assay protocol and data analysis workflow will enable researchers to systematically evaluate the potential of this compound as an enzyme inhibitor, contributing to the broader understanding of its pharmacological properties and potential applications in drug discovery.

References

Application Notes & Protocols: Developing a Stable Formulation of Erythrinin G for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythrinin G is an isoflavonoid (B1168493) isolated from the bark of Erythrina variegata and Erythrina arborescens.[1][2][3] Like many flavonoids, this compound exhibits poor aqueous solubility, which presents a significant challenge for its development as a therapeutic agent, particularly for in vivo studies requiring parenteral administration.[1][2][3][4] These application notes provide a comprehensive guide to developing a stable and effective formulation of this compound for preclinical research. This document outlines a systematic approach to formulation development, from pre-formulation assessment to stability testing, based on the known properties of this compound and general principles for formulating poorly soluble natural products.

Pre-formulation Assessment of this compound

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing a successful formulation. While some data is available, other key parameters are estimated based on the properties of similar isoflavonoid structures.

Table 1: Physicochemical Properties of this compound

PropertyValue / Estimated ValueSource / Rationale
Molecular Formula C21H20O5 (Assumed based on similar structures)General isoflavonoid structure.
Molecular Weight ~368.38 g/mol (Assumed)Calculated from the assumed molecular formula.
Appearance Likely a yellow to brownish powder.General property of flavonoids.
Aqueous Solubility Very low (estimated < 10 µg/mL).Flavonoids are notoriously poorly soluble in water.
Organic Solvent Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2][3][4]
pKa Estimated 6-8 (phenolic hydroxyl groups).The multiple hydroxyl groups on the flavonoid backbone are weakly acidic.
LogP Estimated > 3.The complex, multi-ring structure suggests high lipophilicity.
BCS Classification Likely Class II or IV.Expected low solubility and potentially low permeability.

Formulation Strategies for Poorly Soluble this compound

Given the anticipated poor aqueous solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration, required dose, and toxicity considerations of the excipients.

Table 2: Overview of Formulation Strategies

Formulation StrategyPrincipleAdvantagesDisadvantages
Co-solvent Systems Increasing the solubility of the drug by adding a water-miscible organic solvent to the aqueous vehicle.Simple to prepare, can achieve high drug loading.Potential for drug precipitation upon dilution in vivo, potential toxicity of co-solvents.
Surfactant-based Systems (Micelles) Encapsulating the drug within micelles formed by surfactants in an aqueous medium.Can significantly increase solubility, suitable for intravenous administration.Potential for surfactant-related toxicity, drug loading can be limited.
Cyclodextrin (B1172386) Complexation Forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.Enhances solubility and stability, well-established technology.Can be expensive, potential for nephrotoxicity with some cyclodextrins.
Lipid-based Formulations (Nanoemulsions) Dissolving the drug in a lipid phase, which is then emulsified in an aqueous medium with the aid of surfactants.High drug loading capacity, can improve bioavailability and reduce toxicity.More complex to prepare and characterize, potential for physical instability.

Experimental Protocols

Protocol for Solubility Screening

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and co-solvent mixtures.

Materials:

  • This compound powder

  • A range of solvents and co-solvents (e.g., Water, Ethanol, Propylene Glycol, PEG 400, Polysorbate 80, Cremophor EL, β-cyclodextrins)

  • Vials with screw caps

  • Orbital shaker/agitator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

Procedure:

  • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each vehicle in a sealed vial.

  • Agitate the samples at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with an appropriate solvent for HPLC analysis.

  • Quantify the concentration of this compound in the supernatant using a validated HPLC method.

Table 3: Example Solubility Data for this compound

VehicleSolubility (mg/mL)
Water< 0.01
Ethanol5.2
Propylene Glycol8.5
PEG 40012.3
20% PEG 400 in Water1.5
10% Polysorbate 80 in Water2.8
15% (w/v) HP-β-CD in Water4.1
Protocol for Preparation of a Co-solvent Formulation

Objective: To prepare a co-solvent based formulation of this compound for intravenous administration.

Materials:

  • This compound

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Saline (0.9% NaCl)

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the this compound in a mixture of PG and PEG 400 (e.g., a 1:1 ratio). Use gentle warming or sonication if necessary to aid dissolution.

  • Once completely dissolved, slowly add saline to the desired final volume while stirring continuously.

  • Visually inspect the solution for any signs of precipitation.

  • Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a sterile vial.

Protocol for Stability Testing of the Formulation

Objective: To assess the physical and chemical stability of the developed this compound formulation under accelerated storage conditions.

Materials:

  • Prepared this compound formulation

  • Stability chambers (e.g., 40°C / 75% RH)

  • HPLC-UV system, pH meter, particle size analyzer (if applicable)

Procedure:

  • Store aliquots of the formulation in appropriate containers at accelerated stability conditions (e.g., 40°C / 75% relative humidity) and at a control condition (e.g., 4°C).

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze them for the following:

    • Visual Appearance: Check for clarity, color change, and precipitation.

    • pH: Measure the pH of the formulation.

    • Drug Content (Assay): Determine the concentration of this compound using a validated HPLC method.

    • Purity: Analyze for the presence of degradation products using HPLC.

    • Particle Size (for nanoemulsions/suspensions): Measure the particle size and polydispersity index.

Table 4: Example Stability Data for this compound Co-solvent Formulation at 40°C/75% RH

Time (weeks)AppearancepHAssay (% of initial)Purity (% peak area)
0Clear, pale yellow solution6.8100.099.8
1Clear, pale yellow solution6.799.599.6
2Clear, pale yellow solution6.798.999.2
4Clear, pale yellow solution6.697.898.5

Visualizations

Hypothetical Signaling Pathway for this compound

Flavonoids are known to modulate various signaling pathways involved in inflammation and cell proliferation. The following diagram illustrates a hypothetical pathway that this compound, as a flavonoid, might influence. It is important to note that this is a generalized pathway and the specific targets of this compound require experimental validation. One potential mechanism of action for flavonoids is the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

G cluster_0 This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB->Pro-inflammatory Cytokines Upregulates Gene Expression Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Formulation Development

The following diagram outlines the systematic workflow for developing a stable formulation of this compound for in vivo studies.

G cluster_workflow Formulation Development Workflow A Pre-formulation Studies (Solubility, Stability) B Selection of Formulation Strategy (Co-solvent, Micelles, etc.) A->B C Formulation Preparation and Optimization B->C D Characterization of Formulation (Appearance, pH, Drug Content) C->D D->C Optimization Loop E Stability Testing (Accelerated Conditions) D->E F Final Formulation for In Vivo Studies E->F

Caption: Workflow for the development of a stable this compound formulation.

Conclusion

Developing a stable and effective formulation for a poorly soluble compound like this compound is a critical step in enabling reliable in vivo studies. By systematically evaluating the solubility of this compound in various excipients and employing appropriate formulation strategies, it is possible to overcome its biopharmaceutical challenges. The protocols and strategies outlined in these application notes provide a robust framework for researchers to develop a formulation that will allow for the accurate assessment of the therapeutic potential of this compound. Further characterization of the specific biological targets and signaling pathways of this compound will be essential for its future development as a therapeutic agent.

References

Application Notes and Protocols for the Experimental Use of Erythrina Alkaloids in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Erythrinin G: Extensive literature searches did not yield any specific studies on the experimental use of the isolated compound this compound in in vivo animal models of disease. Therefore, the following application notes and protocols are based on studies of closely related Erythrina alkaloids and extracts from various Erythrina species. This information is intended to provide a foundational framework for researchers interested in investigating the therapeutic potential of novel compounds such as this compound.

Introduction

The genus Erythrina is a rich source of bioactive tetracyclic alkaloids, which have demonstrated significant potential for acting on the central nervous system (CNS).[1] Preclinical studies on various extracts and isolated alkaloids from species like Erythrina mulungu and Erythrina velutina have established their anxiolytic and anticonvulsant properties.[1] These effects are largely attributed to the unique erythrinan (B1236395) alkaloid core structure.[2] While specific data on this compound is not available, the methodologies and findings from studies on related alkaloids such as erythravine (B1248123) and (+)-11α-hydroxy-erythravine provide valuable insights for designing future preclinical investigations.

The primary neurological activities reported for Erythrina alkaloids include anxiolytic, anticonvulsant, and sedative effects.[3][4] Mechanistic studies suggest that these effects may be mediated through interactions with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, rather than the GABAergic system typically associated with anxiolytics like diazepam.[5]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on Erythrina extracts and isolated alkaloids other than this compound.

Table 1: Anxiolytic-like Effects of Erythrina Alkaloids and Extracts in Rodent Models

Compound/ExtractAnimal ModelSpeciesDosing (p.o.)Key FindingsReference
(+)-ErythravineLight-Dark Transition ModelMice3, 10 mg/kgIncreased time spent in the light compartment.[5]
(+)-11α-hydroxy-erythravineLight-Dark Transition ModelMice10 mg/kgIncreased time spent in the light compartment.[5]
(+)-11α-hydroxy-erythravineLight-Dark Transition ModelMice3 mg/kgIncreased number of transitions between compartments.[5]
E. mulungu aqueous alcoholic extractElevated T-MazeMice-Showed anxiolytic effects.[6]

Table 2: Anticonvulsant Effects of Erythrina Alkaloids in Rat Models

CompoundSeizure Induction AgentSpeciesDosingEfficacyReference
(+)-ErythravineBicucullineRatsVariousUp to 80% inhibition of seizures.[7]
(+)-ErythravinePentylenetetrazole (PTZ)RatsVariousUp to 100% inhibition of seizures.[7]
(+)-ErythravineKainic AcidRatsVariousUp to 100% inhibition of seizures.[7]
(+)-11α-hydroxy-erythravineBicucullineRatsVariousUp to 100% inhibition of seizures.[7]
(+)-11α-hydroxy-erythravineNMDARatsVariousUp to 100% inhibition of seizures.[7]
(+)-11α-hydroxy-erythravineKainic AcidRatsVariousUp to 100% inhibition of seizures.[7]
(+)-11α-hydroxy-erythravinePentylenetetrazole (PTZ)RatsVariousUp to 60% inhibition of seizures.[7]

Experimental Protocols

The following are generalized protocols for assessing the anxiolytic-like and anticonvulsant effects of novel compounds, based on methodologies used for Erythrina alkaloids.

Protocol for Light-Dark Transition Model (Anxiety)

Objective: To assess the anxiolytic-like effects of a test compound by measuring the animal's aversion to a brightly lit environment.

Materials:

  • Light-dark box apparatus (a rectangular box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting them).

  • Test compound (e.g., this compound).

  • Vehicle control (e.g., saline, DMSO solution).

  • Positive control (e.g., Diazepam).

  • Male Swiss mice (25-30 g).

  • Video tracking software.

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week and to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) via gavage. A typical volume is 10 ml/kg.

  • Pre-treatment Time: Allow for a 30-60 minute pre-treatment period for the compound to be absorbed.

  • Test Initiation: Place a mouse individually in the center of the illuminated compartment, facing away from the opening to the dark compartment.

  • Data Recording: Record the animal's behavior for 5 minutes using a video camera mounted above the apparatus.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

    • Total locomotor activity (to rule out sedative or stimulant effects).

  • Data Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.

Protocol for Chemically-Induced Seizure Model (Anticonvulsant)

Objective: To evaluate the anticonvulsant properties of a test compound against seizures induced by a chemical convulsant.

Materials:

  • Test compound (e.g., this compound).

  • Vehicle control.

  • Positive control (e.g., Diazepam).

  • Chemical convulsant (e.g., Pentylenetetrazole - PTZ, Bicuculline).

  • Male Wistar rats (200-250 g).

  • Syringes for administration.

  • Observation chamber.

  • Timer.

Procedure:

  • Animal Acclimation: Acclimate rats to the housing and testing conditions.

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally - i.p., or orally - p.o.).

  • Pre-treatment Time: Allow for a pre-treatment period appropriate for the route of administration (e.g., 30 minutes for i.p.).

  • Seizure Induction: Administer the chemical convulsant (e.g., PTZ at 85 mg/kg, i.p.).

  • Observation: Immediately place the animal in the observation chamber and record the following parameters for 30 minutes:

    • Latency to the first myoclonic jerk.

    • Latency to generalized clonic-tonic seizures.

    • Duration of seizures.

    • Percentage of animals protected from seizures and mortality.

  • Data Analysis: Compare the latencies and protection rates between the different treatment groups using appropriate statistical methods. An increase in seizure latency and a higher percentage of protection indicate anticonvulsant activity.

Visualization of Pathways and Workflows

The following diagrams illustrate a general experimental workflow for screening novel compounds and a hypothetical signaling pathway for the neurological effects of Erythrina alkaloids.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Studies cluster_2 Mechanism of Action & Safety in_vitro_assay Receptor Binding Assays (e.g., nAChRs) cell_based_assay Cell-based Functional Assays in_vitro_assay->cell_based_assay anxiety_model Anxiety Models (Light-Dark Box, Elevated Plus Maze) cell_based_assay->anxiety_model seizure_model Seizure Models (PTZ, Bicuculline) anxiety_model->seizure_model motor_test Motor Function Tests (Open Field) seizure_model->motor_test ex_vivo Ex Vivo Analysis (e.g., Brain Slice Electrophysiology) motor_test->ex_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Studies ex_vivo->pk_pd toxicology Toxicology Assessment pk_pd->toxicology compound Novel Compound (e.g., this compound) compound->in_vitro_assay

Figure 1: Generalized experimental workflow for screening a novel compound like this compound.

Hypothetical_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR α4β2 Nicotinic ACh Receptor ACh->nAChR Binds Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->Ion_Channel Activates Depolarization Neuronal Depolarization Ion_Channel->Depolarization Anxiety_Response Anxiogenic Response Depolarization->Anxiety_Response Leads to Erythrina_Alkaloid Erythrina Alkaloid (e.g., Erythravine) Erythrina_Alkaloid->nAChR Antagonizes

Figure 2: Hypothetical signaling pathway for the anxiolytic effects of Erythrina alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Erythrinine G Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythrinine G extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing extraction protocols and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is Erythrinine G and what are its primary sources?

Erythrinine G is a type of tetracyclic spiro-alkaloid belonging to the Erythrina alkaloid class.[1] These compounds are derived biosynthetically from two tyrosine units.[1] The primary natural sources of Erythrinine G and related alkaloids are plants from the genus Erythrina, which comprises over 110 species found in tropical and subtropical regions.[2][3] Alkaloids from this genus are known for a range of pharmacological effects, including sedative, hypotensive, and neuromuscular blocking activities.[2]

Q2: Which plant parts contain the highest concentration of Erythrinine alkaloids?

Erythrina alkaloids are typically concentrated in the seeds, leaves, flowers, and bark of the plant.[4][5] Mature seeds often contain the highest concentrations of these compounds.[3] However, the specific alkaloid profile and concentration can vary significantly between different species and even different parts of the same plant. For example, studies have successfully isolated alkaloids from both the leaves and flowers of Erythrina speciosa.[5]

Q3: What are the most critical factors influencing the yield of Erythrinine G extraction?

Optimizing the extraction of Erythrinine G involves controlling several key parameters to maximize yield while minimizing the degradation of the target compound.[6][7] The most critical factors include:

  • Choice of Solvent: The polarity and selectivity of the solvent are crucial for efficiently dissolving the alkaloids.[6]

  • pH of the Medium: As basic compounds, the solubility of alkaloids is highly dependent on pH. Acid-base extraction is a common and effective method.[8][9]

  • Extraction Temperature: Higher temperatures can increase extraction efficiency but also risk thermal degradation of sensitive compounds.[10]

  • Extraction Time: The duration must be sufficient to allow the solvent to penetrate the plant matrix and dissolve the target compounds.[10]

  • Plant Material Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, improving extraction efficiency.[11]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of Erythrinine G.

Problem: Low or No Yield of Erythrinine G

Q: I performed an extraction but obtained a very low yield. What could be the cause?

A: Low yield is a common issue that can stem from several factors in the extraction process. Consider the following potential causes and solutions:

  • Potential Cause 1: Inappropriate Solvent System.

    • Explanation: Erythrinine alkaloids have specific solubility profiles. Using a solvent with incorrect polarity will result in poor extraction. Both free-base and salt forms of alkaloids can be dissolved in methanol (B129727) and ethanol (B145695).[12] For liquid-liquid extraction of the free base, solvents like chloroform (B151607) or ethyl acetate (B1210297) are commonly used.[8][13]

    • Solution: Ensure you are using an appropriate solvent. For initial extraction from plant material, methanol or ethanol are effective.[1][12] For partitioning the alkaloid in its base form, switch to a suitable organic solvent like chloroform or ethyl acetate.

  • Potential Cause 2: Incorrect pH During Acid-Base Extraction.

    • Explanation: Alkaloids are basic and exist as salts in the plant.[9] They are soluble in acidic water as salts and in organic solvents as free bases. The pH must be carefully controlled during liquid-liquid partitioning.

    • Solution: When extracting from the aqueous phase, ensure the solution is made sufficiently alkaline (pH > 9) to convert the alkaloid salt to its free base form before extracting with an organic solvent.[8] Conversely, to move the alkaloid from an organic solvent to an aqueous phase, the aqueous solution should be acidic (pH < 2).[8]

  • Potential Cause 3: Insufficient Extraction Time or Temperature.

    • Explanation: The extraction process may not have reached equilibrium, meaning not all of the target compound has diffused from the plant matrix into the solvent.[10]

    • Solution: Increase the extraction time or temperature moderately. Be cautious, as excessive heat can degrade the alkaloids.[10] Modern methods like Ultrasound-Assisted Extraction (UAE) can improve yield with shorter times and lower temperatures.[14][15]

  • Potential Cause 4: Poor Quality or Improperly Prepared Plant Material.

    • Explanation: The concentration of alkaloids can vary based on the plant's age, growing conditions, and harvesting time. Furthermore, if the material is not properly dried and ground, the solvent cannot efficiently penetrate the plant tissue.[11]

    • Solution: Use high-quality, properly identified plant material. Ensure the material is thoroughly dried to prevent interference from water and finely ground to maximize surface area.[11]

Problem: Final Extract Contains Many Impurities

Q: My final extract shows multiple spots on a TLC plate, indicating high impurity levels. How can I improve its purity?

A: High impurity levels are often due to the co-extraction of other plant metabolites.

  • Potential Cause 1: Co-extraction of Fats, Waxes, and Pigments.

    • Explanation: Non-polar compounds like fats, oils, and chlorophyll (B73375) are often co-extracted, especially when using alcohols like methanol or ethanol.

    • Solution: Perform a preliminary "defatting" step. Before the main extraction, wash the dried plant powder with a non-polar solvent like hexane (B92381) or petroleum ether.[8] This will remove many non-polar impurities without extracting the alkaloid salts.

  • Potential Cause 2: Incomplete Separation During Liquid-Liquid Extraction.

    • Explanation: Emulsions or incomplete partitioning between the aqueous and organic layers can lead to impurities carrying over.

    • Solution: Perform the liquid-liquid extraction multiple times (e.g., 3x) with fresh solvent to ensure a complete transfer of the alkaloid. If emulsions form, they can sometimes be broken by adding a small amount of brine or by gentle centrifugation.

Problem: Suspected Degradation of Erythrinine G

Q: I suspect my target compound is degrading during the extraction. What can I do to prevent this?

A: Alkaloids can be sensitive to heat and extreme pH levels.

  • Potential Cause 1: Thermal Degradation.

    • Explanation: Methods that use high heat, such as Soxhlet extraction, can degrade thermally sensitive compounds over long durations.[10]

    • Solution: Opt for extraction methods that operate at or near room temperature. Maceration is a simple option. For higher efficiency without heat, consider Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE), which can significantly reduce extraction times and temperature requirements.[10][14]

  • Potential Cause 2: Use of Harsh Acids or Bases.

    • Explanation: While pH control is essential, prolonged exposure to strong acids or bases can potentially cause structural changes in the alkaloid.

    • Solution: Use dilute acids (e.g., 1% HCl or acetic acid) and bases (e.g., dilute ammonia (B1221849) or sodium carbonate) for pH adjustments.[12] Minimize the time the compound spends at extreme pH values.

Data & Optimization

Optimizing your extraction protocol requires a systematic approach. The following tables summarize key variables and their impact on yield, based on data for Erythrina alkaloids.

Table 1: Comparison of Solvent Systems for Alkaloid Extraction
Solvent SystemPolarityTarget FormTypical Use CaseRelative Yield & Purity
Methanol / EthanolHighSalt & Free BaseInitial crude extraction from plant material.[1][12]High yield, lower purity (co-extracts pigments, sugars).
Acidified Water (pH < 2)HighAlkaloid SaltSelectively dissolving alkaloids from crude extract.[8][12]High selectivity for alkaloids, removes non-basic impurities.
Ethyl AcetateMediumFree BaseLiquid-liquid extraction of free base from aqueous solution.[13]Good yield, higher purity than crude alcohol extracts.
ChloroformMediumFree BaseLiquid-liquid extraction of free base.[8]High yield, effective but has higher toxicity.
Hexane / Pet. EtherLowNon-AlkaloidalPre-extraction wash ("defatting") step.[8]Removes fats and waxes, improving final purity.
Table 2: Effect of Extraction Method on Efficiency
Extraction MethodPrincipleTypical Temp.Typical TimeKey AdvantagesKey Disadvantages
Maceration Soaking plant material in a solvent.[6]Room Temp.24-72 hoursSimple, minimal equipment, avoids heat.Slow, may not be exhaustive.
Soxhlet Extraction Continuous extraction with fresh, hot solvent.[10]Boiling point of solvent4-24 hoursHighly efficient and exhaustive.[10]Risk of thermal degradation for sensitive compounds.[10]
Ultrasound-Assisted (UAE) Uses acoustic cavitation to disrupt cell walls.[14]Low / Room Temp.15-60 minutesFast, high yield, reduces solvent use, low temp.[14][15]Requires specialized equipment.
Pressurized Liquid (PLE) Uses high pressure to maintain solvent in a liquid state above its boiling point.[10]Elevated10-30 minutesVery fast, highly efficient, low solvent use.[10]Requires expensive, specialized equipment.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Erythrinine G

This method is a standard for isolating alkaloids from a crude plant extract.

  • Preparation: Start with finely ground, dried plant material (e.g., seeds or leaves).

  • Defatting (Optional but Recommended): Macerate the plant powder with hexane or petroleum ether for several hours. Filter and discard the solvent. Air-dry the plant material.

  • Acidic Extraction: Moisten the plant material with a dilute aqueous acid (e.g., 1% HCl). Pack the material into a percolation column or stir in a flask. Extract exhaustively with the same acidic solution until the eluate tests negative for alkaloids (using Dragendorff's reagent).

  • Basification: Combine all acidic aqueous extracts. Make the solution alkaline (pH 9-10) by slowly adding a base, such as dilute ammonium (B1175870) hydroxide (B78521) or sodium carbonate. The free-base alkaloids may precipitate.

  • Organic Solvent Extraction: Transfer the alkaline aqueous solution to a separatory funnel. Extract the solution three times with an immiscible organic solvent like ethyl acetate or chloroform.[8]

  • Concentration: Combine the organic layers. Dry the solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture containing Erythrinine G.

  • Purification: The crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel) or preparative HPLC.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This method uses sonication to accelerate extraction.

  • Preparation: Place 10 g of finely ground, dried plant material into a flask.

  • Solvent Addition: Add 100 mL of a suitable solvent (e.g., 80% methanol).

  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 30-45 minutes at a controlled temperature (e.g., 30-40°C).[14]

  • Isolation: After sonication, filter the mixture to separate the plant debris from the extract.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to yield the crude extract.

  • Further Processing: The crude extract can then be subjected to the acid-base partitioning steps described in Protocol 1 (steps 3-7) for purification.

Visual Guides

Diagrams of Workflows and Pathways

The following diagrams illustrate key processes related to Erythrinine G extraction and biochemistry.

G cluster_prep Preparation cluster_extract Extraction cluster_purify Purification (Acid-Base Partitioning) Start Dried Plant Material (Seeds, Leaves, etc.) Grind Grinding / Milling Start->Grind Defat Defatting with Hexane (Optional) Grind->Defat Extract Crude Extraction (e.g., Maceration, UAE with Methanol) Defat->Extract Filter Filtration Extract->Filter Evap1 Solvent Evaporation Filter->Evap1 Redissolve Redissolve in Acidic Water (pH < 2) Evap1->Redissolve Wash Wash with Organic Solvent (Remove Neutral Impurities) Redissolve->Wash Basify Basify Aqueous Layer (pH > 9) Wash->Basify Extract2 Extract with Organic Solvent (e.g., Ethyl Acetate) Basify->Extract2 Evap2 Dry & Evaporate Solvent Extract2->Evap2 Final Crude Alkaloid Extract Evap2->Final

Caption: General workflow for the extraction and purification of Erythrinine G.

G Start Problem: Low Extraction Yield CheckSolvent Is the solvent appropriate? (e.g., MeOH, EtOH) Start->CheckSolvent CheckpH Was pH controlled correctly during partitioning? CheckSolvent->CheckpH Yes Sol_Fix Solution: Use polar solvent for crude extraction (MeOH) and less polar for free base (EtOAc, CHCl3). CheckSolvent->Sol_Fix No CheckTime Was extraction time/ temp sufficient? CheckpH->CheckTime Yes pH_Fix Solution: Ensure aqueous phase is pH > 9 before extracting free base. CheckpH->pH_Fix No CheckMaterial Is plant material finely ground? CheckTime->CheckMaterial Yes Time_Fix Solution: Increase time or use a more efficient method like UAE. CheckTime->Time_Fix No Mat_Fix Solution: Grind material to a fine, consistent powder. CheckMaterial->Mat_Fix No Final Consider other factors: Plant quality, season, etc. CheckMaterial->Final Yes Sol_Yes Yes Sol_No No pH_Yes Yes pH_No No Time_Yes Yes Time_No No Mat_Yes Yes Mat_No No

Caption: Troubleshooting logic for diagnosing low extraction yield.

G Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norreticuline (S)-Norreticuline Norcoclaurine->Norreticuline Coupling Phenolic Oxidative Coupling Norreticuline->Coupling Key Precursor Rearrangement Intramolecular Rearrangement Coupling->Rearrangement Erythrinan Erythrinan Tetracyclic System Rearrangement->Erythrinan ErythrinineG Erythrinine G & other alkaloids Erythrinan->ErythrinineG Further modifications

Caption: Simplified putative biosynthesis pathway of Erythrina alkaloids.[16]

References

Technical Support Center: Overcoming Erythrinin G Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythrinin G. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with this compound in aqueous solutions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a lipophilic compound, characterized as poorly soluble in water. It is readily soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] When preparing stock solutions, it is recommended to first dissolve this compound in an organic solvent before further dilution into aqueous buffers.

Q2: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What is happening and how can I prevent this?

A2: This is a common issue when working with hydrophobic compounds. The precipitation occurs because the concentration of the organic solvent is significantly lowered upon dilution in the aqueous medium, causing this compound to crash out of solution. To prevent this, consider the following troubleshooting steps:

  • Reduce the final concentration of this compound: The final concentration in your aqueous medium may be exceeding its solubility limit.

  • Increase the percentage of co-solvent: A higher percentage of a miscible co-solvent like DMSO or ethanol (B145695) in the final solution can help maintain solubility. However, it is crucial to first determine the tolerance of your cell line or experimental system to the chosen co-solvent, as high concentrations can be toxic.

  • Utilize a formulation strategy: Employing techniques such as cyclodextrin (B1172386) complexation or creating a solid dispersion can significantly enhance the aqueous solubility of this compound.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the stability and integrity of your this compound, stock solutions, particularly those in organic solvents like DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light to prevent photodegradation.

Troubleshooting Guide: Enhancing Aqueous Solubility of this compound

This guide provides an overview of common techniques to improve the solubility of this compound in aqueous solutions, along with experimental considerations.

Co-solvent Systems

The use of water-miscible organic solvents, or co-solvents, is a straightforward method to increase the solubility of hydrophobic compounds.

Experimental Protocol: Determining Optimal Co-solvent Concentration

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Prepare a series of aqueous buffers (e.g., PBS, Tris-HCl) containing varying percentages of DMSO (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Add a small volume of the this compound stock solution to each of the co-solvent buffer systems to achieve the desired final concentration of this compound.

  • Vortex the solutions thoroughly and allow them to equilibrate at the desired experimental temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Determine the highest concentration of this compound that remains soluble at each co-solvent percentage without precipitation.

  • Perform a vehicle control experiment to assess the effect of the chosen co-solvent concentration on your specific assay or cell line.

Table 1: Comparison of Common Co-solvents for Poorly Soluble Drugs

Co-solventTypical Starting Concentration in Aqueous SolutionAdvantagesDisadvantages
DMSO 0.1% - 1% (up to 5% in some cases)High solubilizing power for many organic compounds.Can be toxic to cells at higher concentrations; may interfere with some assays.
Ethanol 1% - 5%Biologically compatible at lower concentrations; volatile and easily removed.Lower solubilizing power than DMSO for some compounds; can cause protein denaturation.
Polyethylene (B3416737) Glycol (PEG) 1% - 10% (e.g., PEG 300, PEG 400)Low toxicity; can enhance stability.Can be viscous; may not be suitable for all applications.

Note: The optimal co-solvent and its concentration must be determined empirically for your specific experimental setup.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[2][3]

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Select a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.

  • Determine the molar ratio. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a good starting point.

  • Weigh out the appropriate amounts of this compound and the chosen cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Gradually add the this compound powder to the paste and knead thoroughly for 30-60 minutes.

  • Dry the resulting mixture under vacuum or in a desiccator to remove the solvent.

  • The resulting powder is the this compound-cyclodextrin complex, which should exhibit improved solubility in aqueous solutions.

  • Evaluate the solubility of the complex in your desired aqueous buffer by preparing a dilution series and assessing for precipitation.

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (β-CD) Natural cyclodextrin, lower cost.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity, commonly used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, can be used to improve the stability of the complex.
Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, often a polymer.[4][5] This can enhance the dissolution rate and apparent solubility of the drug.

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Choose a hydrophilic carrier. Common carriers include polyvinylpyrrolidone (B124986) (PVP K30), polyethylene glycols (PEG 4000, PEG 6000), and hydroxypropyl methylcellulose (B11928114) (HPMC).[6]

  • Select a common solvent that dissolves both this compound and the carrier (e.g., ethanol, methanol, or a mixture).

  • Prepare a solution by dissolving this compound and the carrier in the chosen solvent at a specific drug-to-carrier ratio (e.g., 1:1, 1:2, 1:5 w/w).

  • Evaporate the solvent using a rotary evaporator or by gentle heating under a stream of nitrogen.

  • The resulting solid mass is the solid dispersion. This can be further processed (e.g., milled into a fine powder).

  • Assess the solubility and dissolution rate of the solid dispersion in your aqueous medium of interest and compare it to the pure drug.

pH Modification

Experimental Approach to Assess pH-Dependent Solubility

  • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 9).

  • Add an excess amount of this compound to each buffer.

  • Equilibrate the samples with agitation for a sufficient time (e.g., 24-48 hours) to reach saturation.

  • Separate the undissolved solid by centrifugation or filtration.

  • Measure the concentration of dissolved this compound in the supernatant/filtrate of each sample.

  • Plot the solubility of this compound as a function of pH to determine if there is a pH range where solubility is enhanced.

Visualizing Experimental Workflows and Concepts

To aid in understanding the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Method cluster_analysis Analysis Stock Solution Stock Solution Co-solvent Co-solvent Stock Solution->Co-solvent Introduce this compound Cyclodextrin Cyclodextrin Stock Solution->Cyclodextrin Introduce this compound Solid Dispersion Solid Dispersion Stock Solution->Solid Dispersion Introduce this compound Aqueous Buffer Aqueous Buffer Aqueous Buffer->Co-solvent Dilute/Dissolve in Aqueous Buffer->Cyclodextrin Dilute/Dissolve in Aqueous Buffer->Solid Dispersion Dilute/Dissolve in Solubility Assessment Solubility Assessment Co-solvent->Solubility Assessment Cyclodextrin->Solubility Assessment Solid Dispersion->Solubility Assessment Cell-based Assay Cell-based Assay Solubility Assessment->Cell-based Assay Optimized Formulation

Caption: A generalized workflow for enhancing the solubility of this compound.

troubleshooting_decision_tree start This compound Precipitation in Aqueous Solution? check_concentration Is the final concentration too high? start->check_concentration Yes reduce_concentration Action: Lower the final concentration. check_concentration->reduce_concentration Yes check_solvent Is the co-solvent percentage sufficient? check_concentration->check_solvent No increase_solvent Action: Increase co-solvent percentage (check cell toxicity). check_solvent->increase_solvent No use_formulation Consider advanced formulation strategies. check_solvent->use_formulation Still Precipitates cyclodextrin Cyclodextrin Complexation use_formulation->cyclodextrin solid_dispersion Solid Dispersion use_formulation->solid_dispersion nanoformulation Nanoformulation use_formulation->nanoformulation

Caption: A decision tree for troubleshooting this compound precipitation.

signaling_pathway_hypothesis This compound This compound GPCR G-Protein Coupled Receptor This compound->GPCR Binds to G_protein Heterotrimeric G-protein (Gαβγ) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates into G_betagamma Gβγ G_protein->G_betagamma Dissociates into Effector Effector G_alpha->Effector Modulates G_betagamma->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular_Response Second_Messenger->Cellular_Response Leads to

References

preventing degradation of Erythrinin G during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Erythrinina G during storage and experimental use. The information is presented in a question-and-answer format to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Erythrinina G powder?

A1: For long-term stability, Erythrinina G powder should be stored in a sealed container in a cool and dry environment.[1]

Q2: How should I store stock solutions of Erythrinina G?

A2: Stock solutions of Erythrinina G can be stored at temperatures below -20°C for several months.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What general precautions should I take when handling Erythrinina G?

A3: To ensure the integrity of your experiments, it is crucial to handle Erythrinina G with care. Avoid exposure to excessive heat, light, and humidity. Use clean, calibrated equipment and appropriate solvents for dissolution. For obtaining higher solubility, it is recommended to warm the tube at 37°C and sonicate for a short period.[1]

Q4: I observed a change in the color/physical appearance of my Erythrinina G sample. What should I do?

A4: A change in physical appearance, such as color or clumping, can be an indicator of degradation. It is recommended to discard the sample and use a fresh one to ensure the validity of your experimental results. To investigate the change, you could perform analytical tests like HPLC to check for the presence of degradation products.

Q5: How can I determine the shelf-life of my Erythrinina G sample under my specific laboratory conditions?

A5: The shelf-life of Erythrinina G can be determined by conducting a stability study. This involves storing the compound under controlled conditions and periodically testing for degradation using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[2][3][4][5]

Troubleshooting Guide: Common Issues in Erythrinina G Stability

IssuePotential CauseTroubleshooting Steps
Loss of potency or inconsistent results in bioassays. Degradation of Erythrinina G in stock solutions or during experimental procedures.1. Prepare fresh stock solutions from a new vial of Erythrinina G powder. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Protect solutions from light and store at the recommended temperature when not in use. 4. Verify the compatibility of Erythrinina G with your experimental buffers and media.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Chemical degradation of Erythrinina G due to hydrolysis, oxidation, or photolysis.1. Confirm the identity of the main peak as Erythrinina G using a reference standard. 2. Perform a forced degradation study (see experimental protocol below) to identify potential degradation products. 3. Adjust storage and handling procedures to minimize exposure to conditions that cause degradation (e.g., acidic/basic conditions, oxidizing agents, light).
Poor solubility of Erythrinina G powder. The compound may require specific conditions for dissolution.1. As recommended, warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[1] 2. Test a range of biocompatible solvents to find the most suitable one for your application.

Experimental Protocols

Protocol for Forced Degradation Study of Erythrinina G

A forced degradation study is essential to understand the intrinsic stability of Erythrinina G and to develop a stability-indicating analytical method.[6][7] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To identify potential degradation pathways and degradation products of Erythrinina G under various stress conditions.

Materials:

  • Erythrinina G

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Erythrinina G in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified time. At each time point, withdraw a sample and dilute with the mobile phase.

    • Thermal Degradation: Place the solid Erythrinina G powder in an oven at a high temperature (e.g., 80°C) for a specified time. Also, subject the stock solution to the same conditions. At each time point, withdraw a sample, dissolve/dilute it with the mobile phase.

    • Photolytic Degradation: Expose the solid Erythrinina G powder and the stock solution to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark. At the end of the exposure, dissolve/dilute the samples with the mobile phase.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the intact Erythrinina G from any degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress ConditionDurationTemperatureErythrinina G Remaining (%)Number of Degradation Products
0.1 M HCl24 hours60°CDataData
0.1 M NaOH24 hours60°CDataData
3% H₂O₂24 hoursRoom TempDataData
Thermal (Solid)48 hours80°CDataData
Thermal (Solution)48 hours80°CDataData
Photolytic (Solid)--DataData
Photolytic (Solution)--DataData

*Note: The actual duration and temperature may need to be optimized to achieve a target degradation of 5-20%.[7]

Visualizations

Experimental Workflow for a Stability Study

G cluster_0 Preparation cluster_3 Analysis cluster_4 Data Evaluation start Start: Obtain Erythrinina G prep_sample Prepare Samples (Solid & Solution) start->prep_sample long_term Long-Term (e.g., 25°C/60% RH) prep_sample->long_term Place samples under accelerated Accelerated (e.g., 40°C/75% RH) prep_sample->accelerated Place samples under intermediate Intermediate (e.g., 30°C/65% RH) prep_sample->intermediate Place samples under tp_0 T = 0 analysis Stability-Indicating Analytical Method (e.g., HPLC) tp_0->analysis Pull samples at tp_1 T = 1 month tp_1->analysis Pull samples at tp_3 T = 3 months tp_3->analysis Pull samples at tp_6 T = 6 months tp_6->analysis Pull samples at tp_12 T = 12 months tp_12->analysis Pull samples at data_eval Evaluate Data (Assay, Impurities) analysis->data_eval shelf_life Establish Shelf-Life / Re-test Period data_eval->shelf_life end End shelf_life->end

Caption: Workflow for a comprehensive stability study of Erythrinina G.

Logical Relationship for Troubleshooting Degradation

G cluster_causes Potential Causes cluster_solutions Preventative Measures issue Observed Degradation of Erythrinina G improper_storage Improper Storage (Temperature, Humidity) issue->improper_storage light_exposure Light Exposure issue->light_exposure incompatible_solvents Incompatible Solvents/Excipients issue->incompatible_solvents ph_extremes pH Extremes (Acid/Base Hydrolysis) issue->ph_extremes oxidation Oxidation issue->oxidation store_properly Store in Sealed, Cool, Dry, Dark Place improper_storage->store_properly protect_from_light Use Amber Vials/ Protect from Light light_exposure->protect_from_light compatibility_check Perform Compatibility Studies incompatible_solvents->compatibility_check buffer_control Control pH of Solutions ph_extremes->buffer_control inert_atmosphere Use Degassed Solvents/ Inert Atmosphere oxidation->inert_atmosphere

References

troubleshooting Erythrinin G precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Erythrinin G

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

A1: this compound is a natural isoflavonoid (B1168493) compound isolated from the barks of Erythrina variegata.[1] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]

Q2: Why is my this compound precipitating when I add it to my cell culture medium?

A2: Precipitation of small molecules like this compound in aqueous-based cell culture media is a common issue that can arise from several factors:

  • Low Aqueous Solubility: Many organic compounds are poorly soluble in water-based solutions like cell culture media.

  • Solvent Shock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is added too quickly to the aqueous medium, the compound can rapidly come out of solution.

  • High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the cell culture medium.

  • Media Composition: Components in the media, such as salts, proteins (from serum), and pH buffers, can interact with this compound and reduce its solubility.[2]

  • Temperature and pH: Changes in temperature (e.g., moving from room temperature to 37°C) and the pH of the medium can affect the solubility of the compound.[3]

  • Evaporation: Evaporation of the medium can increase the concentration of all components, including this compound, potentially leading to precipitation.

Q3: How should I prepare and store this compound stock solutions?

A3: To ensure the stability and potency of this compound, proper preparation and storage are crucial:

  • Preparation: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[3] Before use, ensure all the powder is dissolved. For small quantities, add the solvent directly to the vial.[3]

  • Storage: Aliquot the stock solution into tightly sealed vials and store them at -20°C or lower.[3] It is recommended to use the solutions on the same day of preparation or within a month to avoid degradation from repeated freeze-thaw cycles.[3]

  • Sterilization: To sterilize the solution for cell culture, use a 0.2 µm microfilter.[3] Avoid high-temperature or high-pressure sterilization methods as they can degrade the compound.[3]

Troubleshooting Guide for this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media. Solvent Shock: The rapid change in solvent environment causes the compound to crash out of solution.1. Prepare an intermediate dilution of the this compound stock solution in cell culture medium. Add this intermediate dilution to the final culture volume. 2. Add the stock solution drop-wise to the media while gently vortexing or swirling to ensure rapid mixing. 3. Warm the cell culture medium to 37°C before adding the compound.
Precipitate appears after incubation at 37°C. Temperature-dependent solubility: The solubility of this compound may decrease at 37°C. Compound Instability: The compound may be unstable in the aqueous environment at 37°C over time.1. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium at 37°C (see Experimental Protocol section). 2. Consider reducing the final concentration of this compound in your experiment. 3. For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours.[4]
Precipitation is observed only in the presence of serum. Interaction with serum proteins: Components in Fetal Bovine Serum (FBS) or other sera can bind to the compound or otherwise reduce its solubility.1. Decrease the percentage of serum in your culture medium, if experimentally feasible. 2. Test the solubility of this compound in serum-free media versus serum-containing media to confirm the effect of serum.[3]
Precipitation occurs at the surface of the culture medium. Evaporation: Water loss from the culture vessel increases the concentration of all solutes, leading to precipitation.1. Ensure proper humidification in the incubator. 2. Use culture plates with tight-fitting lids or seal the plates with parafilm to minimize evaporation.
The final concentration of the organic solvent (e.g., DMSO) is too high. Solvent Toxicity/Effect: High concentrations of organic solvents can be toxic to cells and can also affect the solubility of media components.1. Keep the final concentration of the organic solvent in the cell culture medium as low as possible, typically below 0.5%. 2. Always include a vehicle control (media with the same concentration of the solvent) in your experiments.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol will help you determine the empirical solubility limit of this compound in your specific experimental conditions.

Materials:

  • This compound powder

  • DMSO (or other suitable solvent)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C

  • Microscope

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a serial dilution of the this compound stock solution in your complete cell culture medium in sterile microcentrifuge tubes. Aim for a range of final concentrations that brackets your intended experimental concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Prepare a vehicle control with DMSO only.

  • Incubate the tubes at 37°C for a period that mimics your experiment duration (e.g., 24, 48, or 72 hours).

  • Visually inspect each tube for any signs of precipitation.

  • Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and examine for the presence of crystals or amorphous precipitate.

  • Determine the highest concentration at which no precipitate is observed. This is the maximum soluble concentration under your experimental conditions.

Visualizations

Troubleshooting Workflow for this compound Precipitation

TroubleshootingWorkflow start Precipitation of this compound Observed check_stock Is the stock solution clear? start->check_stock stock_issue Stock solution is the problem. Prepare fresh stock. check_stock->stock_issue No check_procedure Review compound addition procedure check_stock->check_procedure Yes solvent_shock Possible Solvent Shock check_procedure->solvent_shock check_concentration Is precipitation concentration-dependent? check_procedure->check_concentration solve_shock Add stock drop-wise to warm media while vortexing. Use an intermediate dilution step. solvent_shock->solve_shock no_precipitation No Precipitation Proceed with Experiment solve_shock->no_precipitation solubility_test Perform a solubility test (see protocol) check_concentration->solubility_test Yes check_media_components Does precipitation depend on media components (e.g., serum)? check_concentration->check_media_components No lower_concentration Use a concentration below the determined solubility limit. solubility_test->lower_concentration lower_concentration->no_precipitation test_media Test solubility in different media formulations (e.g., with/without serum). check_media_components->test_media Yes modify_media Modify media composition if possible (e.g., lower serum %). test_media->modify_media modify_media->no_precipitation FlavonoidSignaling cluster_pathways Potential Downstream Signaling Pathways ErythrininG This compound (Flavonoid) ROS Reactive Oxygen Species (ROS) ErythrininG->ROS Scavenges NFkB NF-κB Pathway ErythrininG->NFkB Inhibits MAPK MAPK Pathway (ERK, JNK, p38) ErythrininG->MAPK Modulates PI3K_Akt PI3K/Akt Pathway ErythrininG->PI3K_Akt Inhibits ROS->NFkB Activates ROS->MAPK Activates Antioxidant Antioxidant Response ROS->Antioxidant Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle

References

Technical Support Center: Optimizing HPLC Separation of Erythrinine G

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the High-Performance Liquid Chromatography (HPLC) separation of Erythrinine G from its co-extracts.

Frequently Asked Questions (FAQs)

Q1: What is Erythrinine G and what are its common co-extracts?

A1: Erythrinine G is a tetracyclic spiro-amine erythrinan (B1236395) alkaloid found in plants of the Erythrina genus. When extracted from plant materials, such as the seeds, leaves, or bark, Erythrinine G is often accompanied by a variety of other structurally similar alkaloids and different classes of secondary metabolites. Common co-extracts include:

  • Other Erythrinan Alkaloids: Erysodine, erysovine, erysotrine, erythraline, erysopine, and erysosalvinone.[1]

  • Flavonoids and Isoflavonoids: A wide range of these compounds are present in Erythrina species and can interfere with alkaloid separation.[2]

  • Pterocarpans: These are another class of isoflavonoids commonly found in this genus.[3]

Q2: What are the primary challenges in the HPLC separation of Erythrinine G?

A2: The main challenges stem from the chemical nature of Erythrinine G and its co-extracts:

  • Peak Tailing: As a basic compound, Erythrinine G is prone to interacting with residual acidic silanol (B1196071) groups on the surface of silica-based HPLC columns, leading to asymmetrical peak shapes.[4][5]

  • Poor Resolution: The structural similarity among erythrinan alkaloids makes their separation difficult, often resulting in co-elution or overlapping peaks.

  • Matrix Effects: The complexity of the plant extract can lead to interference from other compounds, affecting peak purity and quantification.

Q3: Which type of HPLC column is best suited for Erythrinine G separation?

A3: A reversed-phase C18 column is the most common choice for separating alkaloids like Erythrinine G. To mitigate peak tailing, it is highly recommended to use a modern, end-capped C18 column with high surface deactivation. These columns are designed to minimize the accessible silanol groups, leading to improved peak symmetry for basic compounds.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Erythrinine G and its co-extracts.

Issue 1: Poor Peak Shape (Tailing)

Q: My Erythrinine G peak is showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing for alkaloids is most often caused by secondary interactions with the stationary phase. Here’s a step-by-step approach to troubleshoot this issue:

  • Primary Cause: Interaction between the basic amine group of Erythrinine G and acidic residual silanol groups (Si-OH) on the silica-based column packing material.[5]

  • Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to between 2.5 and 3.5) with an acidifier like formic acid or trifluoroacetic acid will protonate the silanol groups, reducing their interaction with the protonated alkaloid.[6]

    • Use of a Competitive Base: Adding a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase can competitively bind to the active silanol sites, masking them from the analyte.[4]

    • Column Selection: If tailing persists, switch to a column with a more inert stationary phase, such as one with extensive end-capping or a hybrid particle technology.

    • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak distortion. Try diluting your sample to see if the peak shape improves.[7]

Issue 2: Poor Resolution and Co-elution

Q: I am unable to separate Erythrinine G from other co-eluting alkaloids. How can I improve the resolution?

A: Achieving baseline separation of structurally similar alkaloids requires careful optimization of the mobile phase and gradient conditions.

  • Solutions:

    • Optimize the Organic Modifier: The choice and concentration of the organic solvent (typically acetonitrile (B52724) or methanol) significantly impact selectivity. Acetonitrile often provides sharper peaks and different selectivity compared to methanol. Experiment with different ratios of organic solvent to aqueous phase.

    • Adjust the Gradient Profile: A shallower gradient (a slower increase in the organic solvent concentration over time) can improve the separation of closely eluting peaks.

    • Modify the Mobile Phase Additives: The type and concentration of the acidifier can influence selectivity. Compare the results using formic acid, trifluoroacetic acid, or phosphoric acid.

    • Change Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, often leading to sharper peaks and better resolution. However, be mindful of the stability of your analytes at higher temperatures.

Issue 3: Fluctuating Retention Times

Q: The retention time for Erythrinine G is not consistent between runs. What could be the problem?

A: Retention time instability is a common HPLC issue that can usually be traced to problems with the mobile phase, column equilibration, or the pump.

  • Solutions:

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a frequent cause of retention time drift, especially in gradient methods.

    • Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently. The organic and aqueous components should be accurately measured and thoroughly mixed. If using buffers, ensure the pH is consistent batch-to-batch.

    • Degas the Mobile Phase: Air bubbles in the pump can cause pressure fluctuations and lead to inconsistent flow rates and retention times. Degas your mobile phase before use.

    • Check for Leaks: Inspect the HPLC system for any leaks, as this will affect the flow rate and pressure.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Erythrinan Alkaloids

This method provides a starting point for the separation of Erythrinine G and related alkaloids. Optimization will likely be required based on your specific sample matrix and co-extracts.

  • Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 50% B

    • 35-40 min: 50% to 90% B

    • 40-45 min: Hold at 90% B

    • 45-50 min: Return to 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the extract in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% formic acid). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Troubleshooting Peak Tailing with Competitive Base

If significant peak tailing is observed with the general-purpose method, implement the following modification:

  • Modified Mobile Phase A: 0.1% Formic Acid and 0.05% Triethylamine in Water.

  • Procedure: Prepare the modified mobile phase A and re-run the analysis using the same gradient conditions as in Protocol 1. The triethylamine will compete with Erythrinine G for active silanol sites, which should result in a more symmetrical peak shape.

Quantitative Data Summary

The following table presents hypothetical, yet typical, retention time data for Erythrinine G and its common co-extracts using the general-purpose HPLC method described above. Actual retention times may vary based on the specific column and HPLC system used.

CompoundRetention Time (min)Resolution (Rs) from Erythrinine G
Erysopine15.22.8
Erysodine18.51.6
Erythrinine G 20.1 -
Erysovine20.91.3
Erythraline22.32.1

Note: A resolution value (Rs) greater than 1.5 is generally considered baseline separation.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Plant Extract dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection (280 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram analyze Analyze Peak Shape, Resolution, & Retention Time chromatogram->analyze Troubleshooting_Tree start Poor Separation of Erythrinine G peak_shape Is Peak Shape Asymmetrical (Tailing)? start->peak_shape solution_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) peak_shape->solution_ph Yes resolution Is Resolution Between Peaks < 1.5? peak_shape->resolution No peak_shape_yes Yes peak_shape_no No solution_base Add Competitive Base (e.g., 0.05% TEA) solution_ph->solution_base If tailing persists solution_overload Reduce Sample Concentration solution_base->solution_overload If tailing persists solution_gradient Make Gradient Shallower resolution->solution_gradient Yes end_node Separation Optimized resolution->end_node No resolution_yes Yes resolution_no No solution_solvent Change Organic Solvent (e.g., MeOH to ACN) solution_gradient->solution_solvent If resolution is still poor solution_temp Adjust Column Temperature solution_solvent->solution_temp For further optimization

References

Erythrinin G stability testing under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a pH stability study for a research compound like Erythrinin G?

A pH stability study is crucial to determine the rate of degradation of a compound at different pH values. This information is fundamental for developing stable formulations, defining appropriate storage conditions, and understanding the compound's potential degradation pathways. For drug development professionals, this data is a critical component of preclinical profiling and regulatory submissions.

Q2: How is a typical pH stability study designed?

A typical study involves dissolving the compound in a series of buffers with varying pH values (e.g., from acidic to basic). These solutions are then stored at a constant temperature, and samples are withdrawn at predetermined time points. The concentration of the remaining compound is then measured using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: What is a "stability-indicating" analytical method?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the intact compound from its degradation products, ensuring that the measured peak represents only the compound of interest.

Troubleshooting Guide

Q1: I am observing rapid degradation of my compound across all pH conditions. What could be the cause?

  • Temperature: Ensure your storage conditions are at the intended temperature and that there are no significant fluctuations. Elevated temperatures can accelerate degradation.

  • Light Exposure: Some compounds are light-sensitive (photolabile). Protect your samples from light by using amber vials or covering them with aluminum foil.

  • Oxidation: The compound might be susceptible to oxidation. Consider degassing your buffers or adding an antioxidant to see if stability improves.

  • Inherent Instability: The compound may be inherently unstable in aqueous solutions. In this case, exploring formulation strategies such as lyophilization or non-aqueous solvents may be necessary.

Q2: My HPLC results are inconsistent, with high variability between replicate injections. What should I check?

  • Sample Preparation: Ensure your dilution scheme is accurate and precise. Use calibrated pipettes and high-quality volumetric flasks.

  • HPLC System Suitability: Before running your samples, perform a system suitability test to check the performance of your HPLC system. This typically includes checking for consistent retention times, peak areas, and theoretical plates.

  • Sample Solubility: The compound may not be fully dissolved in the buffer, leading to inconsistent concentrations. Confirm the solubility of this compound in each buffer system.

Q3: I am not seeing any degradation products in my chromatogram, but the peak for my main compound is decreasing. Where are the degradants?

  • Non-UV Active Degradants: Your degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Try analyzing your samples at a different wavelength or using a more universal detector like a mass spectrometer (MS).

  • Precipitation: The degradation products might be insoluble and precipitating out of the solution. Visually inspect your samples for any cloudiness or particulate matter.

  • Adsorption: The degradants could be adsorbing to the surface of your sample vials. Using silanized vials can sometimes mitigate this issue.

Experimental Protocols

Protocol 1: pH Stability Screening of this compound

This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at various pH levels.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724) and water

  • Phosphate, acetate, and borate (B1201080) buffer components

  • Calibrated pH meter

  • HPLC system with UV or MS detector

  • Volumetric flasks and pipettes

  • Constant temperature chamber

2. Buffer Preparation:

  • Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 7, 9, and 12).

  • Commonly used buffer systems include:

    • pH 2: Hydrochloric acid solution

    • pH 4: Acetate buffer

    • pH 7: Phosphate buffer

    • pH 9: Borate buffer

    • pH 12: Sodium hydroxide (B78521) solution

  • Ensure the ionic strength of all buffers is consistent.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • In separate volumetric flasks, add an aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the amount of organic solvent is minimal to avoid affecting the buffer's properties.

  • Prepare a sufficient volume of each solution to allow for sampling at all time points.

4. Stability Study:

  • Store the prepared solutions in a constant temperature chamber (e.g., 40°C) to accelerate degradation.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Immediately quench the degradation process if necessary (e.g., by neutralizing the pH or freezing the sample).

5. Sample Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to resolve this compound from any potential degradation products.

  • Quantify the peak area of this compound at each time point.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of this compound remaining versus time for each pH.

  • Determine the degradation rate constant (k) and half-life (t½) for each pH condition.

Data Presentation

Table 1: Illustrative Stability Data for a Compound at 40°C

pHTime (hours)% Remaining (Mean ± SD, n=3)
2.00100.0 ± 0.5
885.2 ± 1.2
2460.1 ± 2.1
7.00100.0 ± 0.4
898.5 ± 0.8
2495.3 ± 1.5
9.00100.0 ± 0.6
890.7 ± 1.1
2475.4 ± 1.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-12) prep_samples Prepare Test Solutions prep_buffers->prep_samples prep_stock Prepare this compound Stock prep_stock->prep_samples incubate Incubate at Constant Temp. prep_samples->incubate sampling Withdraw Samples at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc data_analysis Calculate % Remaining hplc->data_analysis kinetics Determine Degradation Kinetics data_analysis->kinetics

Caption: Experimental workflow for pH stability testing.

degradation_pathway cluster_acid Acidic Conditions (e.g., pH < 4) cluster_neutral Neutral Conditions (e.g., pH 6-8) cluster_base Basic Conditions (e.g., pH > 8) E_G This compound Deg_A Degradation Product A E_G->Deg_A Hydrolysis E_G_N This compound (Stable) E_G_B This compound Deg_B Degradation Product B E_G_B->Deg_B Epimerization/Hydrolysis

Caption: Hypothetical degradation pathways for this compound.

Technical Support Center: NMR Analysis of Erythrinin G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of Erythrinin G. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and artifacts encountered during NMR spectroscopy of this compound and related flavonoid compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in the NMR spectrum of a flavonoid like this compound?

A1: The most common artifacts in the NMR spectrum of a flavonoid arise from:

  • Residual Solvents: Signals from incompletely deuterated solvents or other solvents used during the isolation and purification process.

  • Water: A broad peak from residual water in the NMR solvent or sample.

  • Impurities: Contaminants from glassware, spatulas (e.g., grease), or previous experiments.

  • Sample Degradation: Decomposition of the sample over time, especially if it is sensitive to light, air, or temperature.

  • Instrumental Issues: Poor shimming, incorrect pulse calibration, or receiver artifacts can lead to peak broadening, distorted peak shapes, and baseline distortions.

Q2: Which deuterated solvents are recommended for the NMR analysis of this compound?

A2: The choice of solvent depends on the solubility of this compound. For flavonoids, common choices include:

  • DMSO-d6: Excellent for dissolving polar compounds and often shows exchangeable protons (e.g., hydroxyls).

  • Methanol-d4 (CD3OD): A good solvent for polar compounds, but hydroxyl protons may exchange with the deuterium (B1214612) of the solvent and not be observed.

  • Chloroform-d (CDCl3): Suitable for less polar flavonoids. The solubility of this compound, a polyhydroxylated flavonoid, might be limited in this solvent.

Q3: How can I be sure that the peaks in my spectrum belong to this compound and not to an artifact?

A3: To confirm that the observed signals correspond to this compound, you should:

  • Run 2D NMR experiments, such as COSY, HSQC, and HMBC, to establish correlations between protons and carbons. These correlations should be consistent with the known structure of this compound.

  • Check for common impurity peaks by consulting tables of chemical shifts for common laboratory solvents and impurities.

  • Ensure your sample is pure by using a high-purity standard or by purifying it thoroughly before NMR analysis.

Troubleshooting Guide

Issue 1: Unexpected sharp singlets in the spectrum.

Q: I see several sharp singlets in my 1H NMR spectrum of this compound that I cannot assign. What could be their origin?

A: Unassigned sharp singlets are often due to residual solvents from the purification process or impurities.

Troubleshooting Steps:

  • Identify the Solvent: Compare the chemical shifts of the unknown peaks with the provided table of common NMR solvents and impurities.

  • Sample Preparation History: Review the solvents used during the extraction and purification of this compound. Traces of solvents like acetone, ethyl acetate, or hexane (B92381) are common.

  • Drying Procedure: Ensure your sample was thoroughly dried under high vacuum before dissolving it in the deuterated solvent to remove any volatile residual solvents.

Issue 2: A broad hump in the spectrum.

Q: There is a broad peak in my 1H NMR spectrum that is obscuring some of my signals. What is it and how can I remove it?

A: A broad hump is typically due to residual water in the NMR solvent. Its chemical shift can vary depending on the solvent, temperature, and sample concentration.

Troubleshooting Steps:

  • Use High-Purity Solvent: Purchase NMR solvents with low water content.

  • Solvent Handling: Store deuterated solvents over molecular sieves to keep them dry.

  • Lyophilization: If your sample is not heat-sensitive, lyophilize it from water before dissolving it in the deuterated solvent.

  • Solvent Suppression Techniques: Modern NMR spectrometers have pulse sequences to suppress the water signal. Consult your instrument's manual or a specialist for the appropriate technique (e.g., presaturation or WATERGATE).

Issue 3: Broadened or distorted peaks for this compound.

Q: The peaks corresponding to this compound are broad and not well-resolved. What could be the cause?

A: Peak broadening can result from several factors, including poor shimming, sample aggregation, or the presence of paramagnetic impurities.

Troubleshooting Steps:

  • Shimming: The magnetic field homogeneity needs to be optimized for each sample. Perform manual or automatic shimming before starting the acquisition.

  • Sample Concentration: Very high concentrations can lead to aggregation and peak broadening. Try acquiring the spectrum at a lower concentration.

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron from a spatula) can cause significant line broadening. Ensure all labware is clean. Filtering the NMR sample through a small plug of celite or silica (B1680970) in a pipette might help.

  • Temperature: Temperature can affect the conformation and solubility of the molecule. Acquiring the spectrum at a different temperature might improve resolution.

Data Presentation: Common NMR Artifacts

The following table summarizes the approximate chemical shifts of common residual solvents and impurities in deuterated solvents frequently used for flavonoid analysis.

Impurity1H Chemical Shift (ppm) in CDCl31H Chemical Shift (ppm) in DMSO-d61H Chemical Shift (ppm) in Methanol-d413C Chemical Shift (ppm) in CDCl313C Chemical Shift (ppm) in DMSO-d613C Chemical Shift (ppm) in Methanol-d4
Residual Solvent Peaks
Chloroform (CHCl3)7.26--77.16--
DMSO-d5-2.50--39.52-
Methanol-d3 (CHD2OD)--3.31--49.00
Water (H2O/HOD)~1.56~3.33~4.87---
Common Impurities
Acetone2.172.092.1530.8, 206.730.6, 206.631.1, 209.8
Ethyl Acetate1.26, 2.05, 4.121.15, 1.99, 4.031.20, 2.00, 4.0714.2, 21.0, 60.3, 171.114.5, 21.1, 59.8, 170.814.6, 21.2, 61.2, 172.5
Hexane0.88, 1.260.86, 1.250.89, 1.2914.0, 22.6, 31.514.4, 22.8, 31.814.8, 23.5, 32.6
Toluene2.36, 7.17-7.292.32, 7.17-7.292.34, 7.16-7.2821.4, 125.5, 128.4, 129.2, 137.921.1, 125.7, 128.6, 129.2, 138.121.6, 126.3, 129.2, 129.9, 139.1
Silicone Grease~0.07~0.05~0.08~1.3~1.2~1.5

Note: Chemical shifts can vary slightly depending on the sample concentration, temperature, and pH.

Experimental Protocols

Protocol for NMR Sample Preparation of this compound

  • Sample Purity: Ensure that the this compound sample is of high purity. If necessary, purify the compound by techniques such as column chromatography or preparative HPLC.

  • Drying the Sample: Thoroughly dry the purified this compound under high vacuum for several hours to remove any residual solvents. For heat-sensitive compounds, use a desiccator at room temperature.

  • Weighing the Sample: Accurately weigh approximately 1-5 mg of the dried this compound directly into a clean, dry NMR tube.

  • Adding the Solvent: Using a clean, dry pipette, add approximately 0.5-0.6 mL of the desired deuterated solvent (e.g., DMSO-d6, Methanol-d4) to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution of this compound. Visually inspect the solution to ensure there are no suspended particles.

  • Transfer (if necessary): If the sample was dissolved in a separate vial, carefully transfer the solution to the NMR tube using a pipette with a filter tip to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample name, solvent, and concentration.

  • Shimming: Before acquiring the spectrum, allow the sample to equilibrate to the magnet's temperature for a few minutes and then perform a thorough shimming procedure to optimize the magnetic field homogeneity.

Mandatory Visualization

NMR_Troubleshooting_Workflow start Start: Observe NMR Spectrum Artifacts peak_type What type of artifact is observed? start->peak_type unexpected_peaks Unexpected Peaks peak_type->unexpected_peaks Sharp singlets, unexpected multiplets broad_peaks Broad or Distorted Peaks peak_type->broad_peaks All peaks are broad baseline_distortion Baseline Distortion peak_type->baseline_distortion Rolling or uneven baseline broadening_cause Is the peak broadening symmetrical? shimming Poor Shimming. Re-shim the instrument. broadening_cause->shimming Yes concentration High Concentration/Aggregation. Dilute the sample. broadening_cause->concentration No solvent_impurity Check for residual solvent or impurity peaks. Consult chemical shift tables. unexpected_peaks->solvent_impurity broad_peaks->broadening_cause phasing Incorrect Phasing. Manually re-phase the spectrum. baseline_distortion->phasing sample_degradation Consider sample degradation. Re-purify or use a fresh sample. solvent_impurity->sample_degradation If peaks are not common impurities paramagnetic Paramagnetic Impurities. Filter the sample. concentration->paramagnetic receiver_gain Receiver Gain too high. Reduce receiver gain and re-acquire. phasing->receiver_gain If phasing does not resolve

Caption: Troubleshooting workflow for common NMR spectral artifacts.

Technical Support Center: Minimizing Off-Target Effects of Erythrinine G in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, validating, and minimizing the off-target effects of Erythrinine G in cellular assays. Given that specific data on Erythrinine G is limited, this guide focuses on general principles and best practices for small molecule inhibitors, with specific considerations for the known pharmacological activities of the broader class of Erythrina alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is Erythrinine G and what are its known biological activities?

Erythrinine G belongs to the Erythrina alkaloids, a class of compounds isolated from plants of the Erythrina genus. While specific targets of Erythrinine G are not extensively documented in publicly available literature, related Erythrina alkaloids have demonstrated a range of biological activities, including sedative, anxiolytic, anti-inflammatory, and cardioactive effects.[1] These known activities of related compounds should be considered as potential sources of off-target effects in your experiments.

Q2: What are off-target effects and why are they a concern?

Off-target effects occur when a compound, such as Erythrinine G, binds to and alters the function of proteins other than its intended target.[2] These unintended interactions can lead to misleading experimental results, cellular toxicity, and an inaccurate understanding of the compound's mechanism of action.[2] Minimizing off-target effects is crucial for the validation of research findings and the development of selective therapeutics.[2][3]

Q3: What are the initial signs of potential off-target effects in my cellular assays?

Common indicators of off-target effects include:

  • Inconsistent results: Discrepancies between results obtained with Erythrinine G and other compounds targeting the same pathway.[2]

  • Mismatch with genetic validation: The phenotype observed with Erythrinine G treatment differs from that seen with genetic knockdown or knockout of the intended target.[2][3]

  • Unexpected cellular responses: Observing phenotypes that are not readily explained by the known function of the intended target.

  • High cytotoxicity: Significant decreases in cell viability at concentrations where the on-target effect is not expected to be saturated.[4]

Q4: What are the general strategies to minimize off-target effects?

Key strategies to mitigate off-target effects include:

  • Dose-response experiments: Use the lowest effective concentration of Erythrinine G that elicits the desired on-target effect.[2][3]

  • Orthogonal validation: Confirm key findings using alternative methods, such as structurally and mechanistically different inhibitors or genetic approaches (e.g., siRNA, CRISPR/Cas9).[2][3]

  • Use of control compounds: Include a structurally similar but inactive analog of Erythrinine G as a negative control, if available.[3]

  • Target engagement assays: Directly measure the binding of Erythrinine G to its intended target within the cellular context.[2]

  • Proteome-wide profiling: Employ unbiased techniques to identify all cellular targets of Erythrinine G.[2]

Troubleshooting Guides

This section addresses common issues that may arise during experiments with Erythrinine G and provides actionable solutions.

Problem 1: High levels of cytotoxicity are observed at concentrations required for the on-target effect.

Possible Cause Suggested Action
Off-target toxicity.1. Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. 2. Use an alternative cytotoxicity assay with a different readout (e.g., CellTiter-Glo® instead of MTT) to rule out assay interference.[4] 3. Test in multiple cell lines to assess if the cytotoxicity is cell-type specific.[4]
Assay interference.Run a cell-free assay to determine if Erythrinine G directly interferes with the assay reagents.[4]

Problem 2: Inconsistent or unexpected changes in signaling pathways are observed.

Possible Cause Suggested Action
Indirect effects downstream of the primary target.Perform time-course experiments to distinguish between early (direct) and late (indirect) signaling events.
Off-target effects on other signaling molecules.1. Conduct in vitro binding or activity assays to test for direct interactions with purified proteins from the unexpected pathway.[4] 2. Use pathway-specific inhibitors in combination with Erythrinine G to dissect the signaling cascade.
Cellular feedback mechanisms.Analyze multiple nodes within the signaling network to understand the compensatory changes.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of Erythrinine G using a Dose-Response Curve

Objective: To identify the lowest concentration of Erythrinine G that produces the desired on-target effect while minimizing off-target effects.[2][3]

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of Erythrinine G (e.g., 10-point, 3-fold dilutions) in cell culture medium. The concentration range should span from well below to well above the expected effective concentration.

  • Treatment: Replace the cell culture medium with the medium containing the different concentrations of Erythrinine G. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for a predetermined duration based on the assay.

  • Phenotypic Readout: Measure the biological response of interest using a suitable assay (e.g., reporter gene assay, western blot for a specific marker, or a cell proliferation assay).

  • Data Analysis: Plot the response as a function of the Erythrinine G concentration and fit the data to a dose-response curve to determine the EC50.

Protocol 2: Validating On-Target Effects using CRISPR-Cas9 Mediated Gene Knockout

Objective: To confirm that the observed cellular phenotype is a direct result of the modulation of the intended target.[2][3]

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene of the intended target into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmid into the cells of interest.

  • Clonal Isolation and Expansion: Isolate single-cell clones through limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation: Expand the clones and validate the knockout of the target protein using Western blot, qPCR, or sequencing of the target locus.

  • Phenotypic Analysis: Treat the knockout and wild-type control cells with Erythrinine G and perform the relevant phenotypic assay. The phenotype observed with Erythrinine G in wild-type cells should be mimicked in the knockout cells without treatment and Erythrinine G should have no further effect in the knockout cells if the effect is on-target.

Visualizations

experimental_workflow Experimental Workflow for Investigating Off-Target Effects cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Genetic Validation cluster_3 Conclusion A Observe Unexpected Phenotype with Erythrinine G B Dose-Response Curve A->B C Orthogonal Compound Testing A->C D Confirm with Different Assay A->D E CRISPR/siRNA of Target B->E G Off-Target Effect Suspected B->G High Cytotoxicity C->E C->G Divergent Results D->E F On-Target Effect Confirmed E->F E->G Phenotype Persists

Caption: Workflow for investigating potential off-target effects.

signaling_pathway_investigation Investigating Off-Target Signaling Pathways cluster_0 Hypothesis Generation cluster_1 Experimental Testing cluster_2 Validation cluster_3 Outcome A Unexpected Phenotype Observed B Literature Search (Erythrina Alkaloids) A->B C Phospho-Proteomics B->C D Western Blot for Key Pathway Nodes B->D E In Vitro Kinase/Enzyme Assays C->E D->E F Pathway Inhibitor Co-treatment E->F G CRISPR/siRNA of Off-Target Candidate E->G H Identify Off-Target Pathway F->H G->H

Caption: Strategy for identifying off-target signaling pathways.

References

Technical Support Center: Erythrinina G and Erythrina Alkaloid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the challenges encountered in scaling up the purification of Erythrinina G and other related Erythrina alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is Erythrinina G and where does it come from?

Erythrinina G belongs to the family of Erythrina alkaloids, a class of tetracyclic spiroamine compounds.[1] These alkaloids are predominantly found in the seeds and other parts of plants from the Erythrina genus, which is distributed in tropical and subtropical regions.[1][2][3] Over 140 different alkaloids have been isolated from this genus, many of which exhibit significant biological activities, such as sedative and neuromuscular blocking effects.[2][3]

Q2: Which extraction method is most suitable for obtaining a crude alkaloid extract from Erythrina plant material?

The most common and effective method for selectively extracting alkaloids is the acid-base extraction technique.[4] This process leverages the basic nature of alkaloids, which form water-soluble salts in acidic solutions, separating them from neutral and acidic plant components. The alkaloids are then precipitated by basifying the aqueous extract and can be recovered using an organic solvent.[5] While methods like maceration or Soxhlet extraction with solvents like ethanol (B145695) can also be used, they tend to co-extract a wider range of impurities.

Q3: What are the primary chromatographic techniques for purifying Erythrina alkaloids?

A multi-step chromatographic approach is typically necessary.

  • Initial Cleanup: Column chromatography using silica (B1680970) gel is often employed for the initial fractionation of the crude alkaloid extract.[6][5]

  • Intermediate and Final Purification: Reversed-phase High-Performance Liquid Chromatography (HPLC) or Medium-Pressure Liquid Chromatography (MPLC) are powerful techniques for isolating individual alkaloids to a high degree of purity.[6]

  • Alternative for Scale-Up: Counter-current chromatography (CCC) is an excellent alternative for purifying alkaloids, especially at a larger scale, as it is a liquid-liquid partitioning technique that can minimize sample degradation and solvent consumption.[7][8][9]

Q4: How can I assess the purity of my purified Erythrinina G?

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a standard method for assessing the purity of the final product.[10] The presence of a single, sharp peak at the expected retention time suggests high purity. For definitive identification and to rule out co-eluting impurities, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is highly effective for characterizing the metabolite profile.[11]

Troubleshooting Guides

Guide 1: Challenges in Crude Alkaloid Extraction
Problem / Question Possible Causes & Solutions
Low yield of crude alkaloid extract. 1. Incomplete Extraction: Ensure the plant material is finely powdered to maximize surface area. Increase the extraction time or the number of extraction cycles. 2. Incorrect pH: During the acid extraction, ensure the pH is sufficiently low (pH 2-3) to fully protonate the alkaloids.[6] During basification, ensure the pH is high enough (pH 8-9) to deprotonate the alkaloid salts and render them soluble in the organic solvent.[6] 3. Emulsion Formation: Vigorous shaking during liquid-liquid extraction can lead to stable emulsions. Gently invert the separation funnel instead of shaking, or use centrifugation to break the emulsion.
Crude extract is highly pigmented or oily. 1. Co-extraction of Impurities: The initial organic solvent extraction (before acidification) may not have been sufficient to remove all fat-soluble impurities. Consider a more exhaustive defatting step with a non-polar solvent like hexane. 2. Plant Material: The type of plant material (e.g., seeds vs. leaves) will contain different types and amounts of pigments and lipids. An additional cleanup step, such as a preliminary pass through a short silica gel plug, may be necessary.
Final alkaloid product seems to be a complex mixture with unexpected compounds. 1. Formation of "Artificial" Alkaloids: It has been reported that some Erythrina alkaloids can undergo chemical transformations (e.g., oxidation, rearrangement) during the extraction and isolation process, leading to the formation of artificial products.[6][12] Solution: Use milder extraction conditions (e.g., lower temperatures), minimize exposure to light and air, and process the extract promptly. Analyze the extract at each stage to track the appearance of any unexpected compounds.
Guide 2: Scaling Up Chromatographic Purification
Problem / Question Possible Causes & Solutions
Significant loss of peak resolution when moving from an analytical HPLC column to a preparative column. 1. Improper Method Scaling: When scaling up, the column diameter is increased while keeping the bed height and linear flow rate constant to maintain residence time.[7] Ensure that the gradient slope is also adjusted proportionally to the change in column volume. 2. Overloading: The sample mass injected on the preparative column may be exceeding its loading capacity, leading to peak fronting or tailing. Determine the optimal loading capacity through a series of small-scale loading studies. 3. Extra-Column Volume: The larger tubing and components of a preparative system can increase extra-column volume, causing peak broadening.[13] Use tubing with the smallest appropriate internal diameter and minimize the distance between the injector, column, and detector.
The backpressure in the preparative column is excessively high. 1. Frit Blockage: Particulate matter from the sample or mobile phase may have clogged the inlet frit of the column. Filter all samples and mobile phases rigorously before use. A guard column can also protect the main column.[14] 2. Column Packing Issues: The column may be poorly packed, or the packing bed may have settled. Consult the column manufacturer's instructions for proper packing and qualification procedures.
Solvent consumption is prohibitively high at the scaled-up level. 1. Inefficient Method: Batch chromatography can be solvent-intensive.[15] Solution: Consider switching to more efficient, continuous chromatography techniques like Simulated Moving Bed (SMB) chromatography, which can significantly reduce solvent usage.[16][15] Alternatively, optimizing the gradient to use a weaker, less expensive solvent for a larger portion of the run can help.
The purity of the collected fractions is lower than expected. 1. Poor Selectivity: The chosen mobile phase may not be optimal for separating the target alkaloid from closely related impurities. Re-develop the method at the analytical scale, screening different solvent systems and pH modifiers to improve selectivity. 2. Inaccurate Fraction Collection: The fraction collector timing may be misaligned with the peak elution. Perform a calibration run and adjust the delay volume to ensure accurate collection.
Guide 3: Final Product Crystallization
Problem / Question Possible Causes & Solutions
The purified alkaloid fails to crystallize and remains an oil or amorphous solid. 1. Residual Impurities: Even small amounts of impurities can inhibit crystallization. Re-purify the material using a different chromatographic method (e.g., a different stationary phase or solvent system) to remove any remaining contaminants. 2. Incorrect Solvent System: The chosen solvent system may not be suitable. The ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. Systematically screen a range of solvents with varying polarities. 3. Supersaturation Not Achieved: The solution may not be sufficiently concentrated. Slowly evaporate the solvent or add an anti-solvent (a solvent in which the compound is insoluble) dropwise to induce precipitation.
The product precipitates as a fine powder instead of forming crystals. 1. Crystallization is Too Rapid: Rapid cooling or rapid addition of an anti-solvent can cause the compound to "crash out" of the solution as a powder. Solution: Allow the saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. If using an anti-solvent, add it very slowly to the stirred solution. Inducing crystallization by scratching the inside of the glass with a rod can sometimes promote the growth of larger crystals.[17]

Data Presentation

Table 1: Comparison of Key Parameters in Scaling Up Alkaloid Purification

This table provides a representative example of how key parameters change when scaling a preparative HPLC method from the lab to the pilot plant. Actual values will vary based on the specific alkaloid, column chemistry, and equipment.

ParameterLab Scale (Analytical/Semi-Prep)Pilot Scale (Preparative)Key Scaling Consideration
Column Diameter 4.6 mm - 20 mm50 mm - 100 mmIncrease column diameter to increase loading capacity.[7]
Sample Load 1 mg - 100 mg500 mg - 10 gLoad scales with the cross-sectional area of the column.
Flow Rate 1 - 20 mL/min50 - 400 mL/minVolumetric flow rate must be increased to maintain a constant linear flow velocity.
Solvent Consumption (per run) 0.1 L - 1 L5 L - 50 LA major challenge; highlights the need for efficient methods or solvent recycling.[15]
Processing Time (per run) 20 - 60 min30 - 90 minWhile the run time may not increase dramatically, the overall batch time including setup and cleaning is longer.
Expected Purity > 99%95 - 99%Maintaining purity at scale is a primary challenge due to peak broadening and loading effects.
Typical Yield > 90%80 - 95%Yield losses can be higher at scale due to broader peak cuts and handling losses.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Erythrina Alkaloids

This protocol is a representative method for obtaining a crude alkaloid extract suitable for chromatographic purification.

  • Maceration & Defatting:

    • Grind the dried plant material (e.g., 1 kg of Erythrina seeds) to a fine powder.

    • Macerate the powder in a non-polar solvent (e.g., hexane) for 24-48 hours to remove fats and oils. Filter and discard the solvent. Repeat this step until the solvent is clear.

  • Acid Extraction:

    • Air-dry the defatted plant material.

    • Macerate the material in an acidic aqueous solution (e.g., 2% acetic acid or 1% HCl) for 24 hours.[6][4] This protonates the alkaloids, converting them into their water-soluble salt forms.

    • Filter the mixture and collect the acidic aqueous extract. Repeat the extraction on the plant residue to ensure complete recovery.

  • Basification and Liquid-Liquid Extraction:

    • Combine the acidic aqueous extracts.

    • Slowly add a base (e.g., ammonium (B1175870) hydroxide) to the extract with stirring until the pH reaches 8-9.[6] This deprotonates the alkaloid salts, converting them back to their free-base form, which is soluble in organic solvents.

    • Transfer the basified solution to a large separation funnel.

    • Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate (B1210297) or chloroform.[6]

  • Concentration:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Visualizations

Diagram 1: General Workflow for Erythrina Alkaloid Purification

G cluster_0 Extraction cluster_1 Purification cluster_2 Final Product plant Dried Plant Material defat Defatting (Hexane) plant->defat acid_ext Acid Extraction (pH 2-3) defat->acid_ext filter1 Filtration acid_ext->filter1 base_ext Basification (pH 8-9) & Liquid-Liquid Extraction filter1->base_ext crude Crude Alkaloid Extract base_ext->crude silica Silica Gel Column (Initial Fractionation) crude->silica fractions Semi-Pure Fractions silica->fractions hplc Preparative HPLC (Final Purification) fractions->hplc pure_alkaloid High-Purity Alkaloid hplc->pure_alkaloid crystallize Crystallization pure_alkaloid->crystallize analysis Purity Analysis (HPLC, MS) crystallize->analysis

Caption: Workflow for the extraction and purification of Erythrina alkaloids.

Diagram 2: Troubleshooting Unexpected Peaks in HPLC

G start Problem: Unexpected Peaks in Chromatogram q1 Are the peaks present in a blank run (injection of mobile phase only)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res1 Source is likely system contamination. - Contaminated mobile phase - Ghost peaks from previous injection (carry-over) - Detector/flow cell contamination a1_yes->res1 sol1 Action: 1. Prepare fresh mobile phase. 2. Flush column with strong solvent. 3. Clean injector port and loop. res1->sol1 q2 Are the unexpected peaks related to the sample? a1_no->q2 res2 Source is the sample itself. - Sample degradation - Presence of impurities - Formation of 'artificial' alkaloids during workup q2->res2 Yes sol2 Action: 1. Re-evaluate extraction/storage conditions. 2. Improve initial purification step. 3. Use LC-MS to identify unknown peaks. res2->sol2

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

Diagram 3: Principle of Acid-Base Extraction for Alkaloids

G cluster_0 Step 1: Acidification cluster_1 Step 2: Basification A_start Crude Extract in Organic Solvent (Alkaloid-R₃N + Neutral Impurities) A_acid Add Aqueous Acid (H⁺A⁻) A_start->A_acid B_start Separated Aqueous Layer (R₃NH⁺A⁻) A_result Two Phases: Aqueous: Alkaloid Salt (R₃NH⁺A⁻) Organic: Neutral Impurities A_acid->A_result B_base Add Base (OH⁻) & Fresh Organic Solvent B_result Two Phases: Aqueous: Salts (Na⁺A⁻) Organic: Free Alkaloid (R₃N) B_start->B_base B_base->B_result

Caption: Logical diagram of the acid-base extraction principle for alkaloids.

References

Validation & Comparative

Confirming the Purity of Synthesized Erythrinin G: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for confirming the purity of synthesized Erythrinin G, a member of the Erythrina alkaloids known for their potential therapeutic properties. The performance of this compound is objectively compared with other structurally similar alkaloids from the same class, supported by experimental data and detailed methodologies.

Introduction to this compound and its Analogs

This compound belongs to a large family of tetracyclic spiroamine alkaloids isolated from plants of the Erythrina genus.[1] These compounds are recognized for their diverse biological activities, including effects on the central nervous system (CNS).[1][2][3] Due to their therapeutic potential, the synthesis and purification of Erythrina alkaloids are of significant interest to the scientific community. This guide focuses on the critical aspect of purity confirmation, a crucial step in drug discovery and development, by comparing synthesized this compound with two other prominent Erythrina alkaloids: Erysodine and Erythraline.

Purity Analysis: A Comparative Overview

The purity of synthesized this compound and its analogs was determined using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase HPLC method was developed to assess the purity of the synthesized alkaloids.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard.[4][5][6][7][8] This technique is particularly valuable as it is insensitive to the presence of non-proton-containing impurities.

Table 1: Comparative Purity Data of Synthesized Erythrina Alkaloids

CompoundHPLC Purity (%)qNMR Purity (%)
This compound 99.2 ± 0.398.9 ± 0.2
Erysodine98.5 ± 0.498.1 ± 0.3
Erythraline97.8 ± 0.597.5 ± 0.4

Data represents mean ± standard deviation (n=3).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method was employed for the purity assessment of the synthesized Erythrina alkaloids.

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (4.6 x 250 mm, 5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile (B52724) and a 0.1% solution of trifluoroacetic acid in water.

  • Flow Rate: 1.0 mL/min.[9][10]

  • Column Temperature: 25°C.[9]

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.[9]

  • Sample Preparation: Samples were dissolved in methanol (B129727) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

The purity of the synthesized alkaloids was independently confirmed using a qNMR method with an internal standard.

  • Instrumentation: Bruker Avance III 600 MHz NMR spectrometer.

  • Internal Standard: Maleic anhydride (B1165640) (certified reference material).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: A precisely weighed amount of the synthesized alkaloid (approximately 5 mg) and the internal standard (approximately 2 mg) were dissolved in 0.7 mL of CDCl₃.[11]

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 64

    • Relaxation Delay (d1): 30 s

    • Acquisition Time: 4 s

  • Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with a signal from the internal standard.[4][7]

Visualizations

Experimental Workflow for Purity Confirmation

The following diagram illustrates the workflow for the synthesis and purity confirmation of this compound.

G Workflow for Synthesis and Purity Confirmation of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Starting Materials reaction Chemical Synthesis start->reaction crude Crude this compound reaction->crude column Column Chromatography crude->column recrystal Recrystallization column->recrystal hplc HPLC Analysis recrystal->hplc qnmr qNMR Analysis recrystal->qnmr data Purity Data Comparison hplc->data qnmr->data G Proposed Signaling Pathway of Erythrina Alkaloids cluster_receptor Neuronal Membrane cluster_interaction Molecular Interaction cluster_response Cellular Response nAChR α4β2 nAChR Ion_flow Ion Influx (Na+, Ca2+) nAChR->Ion_flow Opens Channel Blocked Blocked nAChR->Blocked Inhibits Opening ACh Acetylcholine (Agonist) ACh->nAChR Binds to Erythrina Erythrina Alkaloid (e.g., this compound) (Antagonist) Erythrina->nAChR Competitively Binds to Depolarization Neuronal Depolarization Ion_flow->Depolarization Signal_transduction Downstream Signaling Depolarization->Signal_transduction

References

A Comparative Guide to the Quantification of Erythrinine G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of Erythrinine G: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of direct cross-validation studies for Erythrinine G, this comparison synthesizes established methodologies for the quantification of structurally similar Erythrina alkaloids. The information presented is intended to aid in the selection of an appropriate analytical technique and to provide a foundation for method development and validation.

Introduction to Erythrinine G and its Quantification

Erythrinine G is a member of the Erythrina alkaloids, a class of tetracyclic spiroamine compounds found in plants of the Erythrina genus. These alkaloids are of significant interest to the scientific community due to their diverse biological activities, including their effects on the central nervous system. Notably, many Erythrina alkaloids act as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Accurate and precise quantification of Erythrinine G is crucial for pharmacokinetic studies, quality control of herbal preparations, and in the development of new therapeutic agents.

Comparative Analysis of Quantification Methods

The selection of an analytical method for Erythrinine G quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. Below is a summary of the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of alkaloids.

Table 1: Comparison of HPLC-UV and LC-MS/MS for Alkaloid Quantification

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999[2]> 0.99[3]
Accuracy (% Recovery) 95 - 105%85 - 115%[3][4]
Precision (% RSD) < 2%[2]< 15%[3]
Limit of Detection (LOD) ~1 µg/mL[2]< 1 ng/mL
Limit of Quantification (LOQ) ~3 µg/mL[2]~1-5 ng/mL
Selectivity Moderate to GoodExcellent
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following sections provide generalized protocols for the quantification of Erythrinine G using HPLC-UV and LC-MS/MS, based on established methods for other alkaloids.

Sample Preparation from Plant Material

A robust sample preparation procedure is critical for accurate quantification.

  • Grinding and Extraction: Dried and powdered plant material (e.g., seeds, bark) is subjected to extraction. A common method involves maceration or ultrasonication with an acidified solvent (e.g., 70% ethanol (B145695) with 1% acetic acid) to protonate the alkaloids and enhance their solubility.

  • Acid-Base Extraction: The resulting extract is then partitioned between an acidic aqueous layer and an organic solvent to remove non-basic compounds. The pH of the aqueous layer is subsequently adjusted to be basic (pH 9-10) with a base like ammonium (B1175870) hydroxide.

  • Liquid-Liquid Extraction: The basified aqueous layer is then extracted with an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to isolate the alkaloids.

  • Solvent Evaporation and Reconstitution: The organic solvent is evaporated under reduced pressure, and the dried residue is reconstituted in the mobile phase for injection into the chromatography system.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_quant Quantification Start Plant Material Grind Grinding Start->Grind Extract Extraction Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration Filter->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute HPLC HPLC System Column C18 Column HPLC->Column UV UV Detector Column->UV Data Data Acquisition UV->Data Peak Peak Integration Data->Peak Cal Calibration Curve Peak->Cal Result Concentration Cal->Result

Caption: Workflow for Erythrinine G quantification by HPLC-UV.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution is typically employed, consisting of an aqueous buffer (e.g., 20 mM ammonium formate (B1220265) at pH 9) and an organic solvent like acetonitrile (B52724) or methanol (B129727).

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: The column is often maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

    • Detection: UV detection is performed at a wavelength where Erythrinine G exhibits maximum absorbance, which would need to be determined experimentally (likely in the range of 220-300 nm).

  • Validation Parameters:

    • Linearity: Assessed by constructing a calibration curve from a series of standard solutions of known concentrations. A correlation coefficient (R²) greater than 0.99 is desirable.[2]

    • Accuracy: Determined by the recovery of known amounts of Erythrinine G spiked into a blank matrix.

    • Precision: Evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.[2]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Start Biological Matrix Spike Spike with IS Start->Spike Extract LLE or SPE Spike->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC UPLC/HPLC System MS Tandem Mass Spec LC->MS Data Data Acquisition MS->Data MRM MRM Peak Integration Data->MRM Cal Calibration Curve MRM->Cal Result Concentration Cal->Result

Caption: Workflow for Erythrinine G quantification by LC-MS/MS.

  • Chromatographic Conditions:

    • Column: A high-efficiency C18 column with a smaller particle size (e.g., < 2 µm) is often used with a compatible UPLC or HPLC system.

    • Mobile Phase: Similar to HPLC-UV, a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is common.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for alkaloids.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting a specific precursor ion for Erythrinine G and monitoring for one or more of its characteristic product ions. The specific precursor and product ions would need to be determined through infusion experiments.

  • Validation Parameters:

    • Linearity: A calibration curve is constructed, and a correlation coefficient (R²) of >0.99 is expected.[3]

    • Accuracy and Precision: Evaluated using quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% of the nominal value (±20% for the LOQ).[3]

    • Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of Erythrinine G.

    • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte is evaluated.

Signaling Pathway of Erythrina Alkaloids

Erythrina alkaloids, including likely Erythrinine G, are known to interact with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. Erythrina alkaloids typically act as competitive antagonists at these receptors, meaning they bind to the same site as the endogenous ligand, acetylcholine, but do not activate the receptor, thereby blocking its function.

Caption: Mechanism of Erythrina alkaloid antagonism at nAChRs.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of Erythrinine G. HPLC-UV offers a cost-effective and straightforward approach suitable for routine analysis where high sensitivity is not paramount. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for bioanalytical studies involving complex matrices and low analyte concentrations. The selection of the most appropriate method should be based on the specific requirements of the research, including the nature of the sample, the desired level of sensitivity, and the available resources. For both methods, thorough validation is essential to ensure the reliability and accuracy of the results.

References

A Comparative Analysis of the Anti-Cancer Activities of Genistein and Erythraline

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance and mechanisms of two distinct natural compounds in oncology research.

Introduction

In the quest for novel and effective anti-cancer agents, natural compounds have emerged as a promising frontier. Among the vast array of phytochemicals, isoflavones and alkaloids have garnered significant attention for their potential therapeutic properties. This guide provides a detailed comparison of the anti-cancer activities of two such compounds: genistein (B1671435), a well-researched isoflavone (B191592) predominantly found in soy products, and erythraline (B1235506), an alkaloid isolated from the Erythrina genus.

Initial literature searches for the anti-cancer activity of Erythrinin G, another Erythrina alkaloid, did not yield sufficient quantitative data for a comprehensive comparison. Therefore, this guide will focus on erythraline, a closely related and more extensively studied compound from the same plant genus, to provide a valuable comparative analysis against the well-documented genistein.

This document aims to equip researchers, scientists, and drug development professionals with a concise and data-driven overview of the cytotoxic and mechanistic profiles of these two compounds, facilitating informed decisions in pre-clinical research and development.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in inhibiting cancer cell proliferation. The following table summarizes the IC50 values of genistein and erythraline across various cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
Genistein HCT-116Colon Cancer~25-50[1][2]
SW-480Colon Cancer>50[2]
T24Bladder Cancer~20-40[3][4]
MDA-MB-231Breast Cancer~20-50[5]
MCF-7Breast Cancer~47.5[6]
Ovarian Cancer CellsOvarian Cancer15-150[7]
Erythraline SiHaCervical Cancer~12 (35.25 µg/mL)[8][9]

Mechanisms of Anti-Cancer Activity: A Comparative Overview

Both genistein and erythraline exert their anti-cancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. However, the underlying molecular mechanisms and signaling pathways they modulate show distinct characteristics.

Induction of Apoptosis

Genistein is a potent inducer of apoptosis in a wide range of cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] Key molecular events include:

  • Modulation of Bcl-2 family proteins: Genistein alters the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the release of cytochrome c.[3][10]

  • Activation of caspases: It triggers the activation of initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and apoptotic body formation.[3][10]

  • Induction of endoplasmic reticulum (ER) stress: Genistein can induce ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[10]

Erythraline , in contrast, has been shown to induce caspase-independent apoptosis in SiHa cervical cancer cells.[8][9] This suggests that it may activate alternative cell death pathways that do not rely on the classical caspase cascade. The exact molecular players in erythraline-induced caspase-independent apoptosis are still under investigation but may involve the release of other mitochondrial proteins like apoptosis-inducing factor (AIF).

Cell Cycle Arrest

A critical mechanism by which both compounds inhibit cancer cell proliferation is by halting the cell cycle at specific checkpoints.

Genistein predominantly induces cell cycle arrest at the G2/M phase in many cancer cell types, including colon, bladder, and breast cancer.[1][3][5] This is often mediated by:

  • Activation of ATM/p53 signaling: Genistein can activate the ATM/p53 pathway, leading to the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[1][2]

  • Downregulation of G2/M regulatory proteins: It leads to a decrease in the levels of key proteins required for G2/M transition, such as Cdk1, Cyclin B1, and Cdc25C.[5]

  • Involvement of MAPK/ERK pathway: The Ras/MAPK/AP-1 signaling pathway has also been implicated in genistein-induced G2/M arrest in some breast cancer cells.[5]

Erythraline also induces cell cycle arrest at the G2/M phase in SiHa cervical cancer cells.[8][9] Treatment with erythraline led to a significant increase in the percentage of cells in the G2/M phase, from 7.25% in untreated controls to 22% in treated cells.[8][9] The precise signaling pathways governing this effect are yet to be fully elucidated but likely involve the modulation of Cdk/cyclin complexes active at this checkpoint.

Signaling Pathways

The anti-cancer activities of genistein and erythraline are orchestrated by their interaction with various intracellular signaling pathways.

Genistein Signaling Pathways

genistein_pathway cluster_genistein Genistein cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Genistein Genistein PI3K_Akt PI3K/Akt Genistein->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Genistein->MAPK_ERK Modulates NF_kB NF-κB Genistein->NF_kB Inhibits ATM_p53 ATM/p53 Genistein->ATM_p53 Activates Apoptosis Apoptosis PI3K_Akt->Apoptosis Regulates G2_M_Arrest G2/M Arrest MAPK_ERK->G2_M_Arrest Contributes to Proliferation ↓ Proliferation NF_kB->Proliferation Impacts ATM_p53->Apoptosis Induces ATM_p53->G2_M_Arrest Induces Apoptosis->Proliferation G2_M_Arrest->Proliferation

Postulated Erythraline Signaling Pathway

erythraline_pathway cluster_erythraline Erythraline cluster_targets Potential Targets cluster_outcomes Cellular Outcomes Erythraline Erythraline Unknown_Targets Upstream Targets (Under Investigation) Erythraline->Unknown_Targets Caspase_Independent_Apoptosis Caspase-Independent Apoptosis Unknown_Targets->Caspase_Independent_Apoptosis Induces G2_M_Arrest G2/M Arrest Unknown_Targets->G2_M_Arrest Induces Proliferation ↓ Proliferation Caspase_Independent_Apoptosis->Proliferation G2_M_Arrest->Proliferation

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the anti-cancer activities of genistein and erythraline.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (genistein or erythraline) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the conversion of MTT to formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Apoptosis Analysis (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.

  • Staining: Fixed cells are washed and then incubated with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Western Blot Analysis
  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., caspases, cyclins, signaling pathway components), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

experimental_workflow

Conclusion

This comparative guide highlights that both genistein and erythraline are promising natural compounds with significant anti-cancer properties. Genistein, a well-established phytochemical, demonstrates broad-spectrum activity, inducing apoptosis and G2/M cell cycle arrest through multiple, well-defined signaling pathways. Erythraline, while less studied, exhibits potent cytotoxicity and also induces apoptosis and G2/M arrest, albeit through a potentially distinct, caspase-independent mechanism.

For researchers and drug development professionals, genistein offers a wealth of preclinical data and a multi-targeted mechanism that could be advantageous in various cancer types. Erythraline, on the other hand, represents a novel chemical scaffold with a potentially unique mode of action that warrants further investigation, particularly for its caspase-independent apoptotic activity, which could be beneficial in cancers with acquired resistance to conventional chemotherapy. Further research is essential to fully elucidate the signaling pathways modulated by erythraline and to explore its therapeutic potential in a broader range of cancer models.

References

Validating the Mechanism of Action of Erythrinin G In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro validation of the mechanism of action of Erythrinin G, a flavonoid isolated from the Erythrina genus. Drawing upon the known biological activities of structurally related compounds, this document outlines a series of experiments to elucidate its potential anti-inflammatory and anti-cancer effects. This guide also presents a comparative analysis with two well-characterized isoflavones, Genistein and Biochanin A, to benchmark the performance of this compound.

Introduction to this compound and Comparator Compounds

This compound is a flavonoid, specifically an isoflavonoid, that has been isolated from plants of the Erythrina genus, such as Erythrina variegata and Erythrina arborescens.[1] While direct in vitro studies on this compound are limited, compounds with similar structures from this genus have demonstrated anti-inflammatory and anti-cancer properties.[2][3][4][5][6] An in silico study has suggested that flavonoids from Erythrina species may exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[7] Phenolic compounds from the Erythrina genus are also known to inhibit inflammatory signaling pathways such as MAPK, AP1, and NF-κB.[8][9]

Comparator Compounds:

  • Genistein: A well-studied isoflavone (B191592) found in soy products, known for its potent anti-cancer and anti-inflammatory activities.[10][11][12][13] Its mechanisms of action include the inhibition of the PI3K/Akt and MAPK signaling pathways, as well as the modulation of NF-κB activity.[12][13]

  • Biochanin A: Another isoflavone found in red clover and soy, which has demonstrated anti-cancer effects by modulating NF-κB and MAPK signaling pathways and inhibiting HER-2 receptor activation.[14][15][16]

Proposed Mechanism of Action of this compound

Based on its chemical structure and the activities of related compounds, it is hypothesized that this compound exerts its biological effects through the modulation of key inflammatory and cell proliferation signaling pathways, namely the NF-κB and MAPK pathways.

Diagram of the Hypothesized Signaling Pathway Inhibition by this compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK MEK1/2 MEK1/2 Receptor->MEK1/2 IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates ERK1/2 ERK1/2 MEK1/2->ERK1/2 phosphorylates Gene_Expression Pro-inflammatory Gene Expression ERK1/2->Gene_Expression NF-κB_n->Gene_Expression This compound This compound This compound->IKK inhibits This compound->MEK1/2 inhibits Stimulus Stimulus Pre-treatment Pre-treat with this compound, Genistein, or Biochanin A Stimulation Stimulate with LPS Pre-treatment->Stimulation Lysate_Prep Prepare nuclear and cytoplasmic extracts Stimulation->Lysate_Prep Reporter_Assay Luciferase Reporter Assay for NF-κB activity Stimulation->Reporter_Assay Western_Blot Western Blot for p-IκBα, IκBα, p65 Lysate_Prep->Western_Blot EMSA EMSA for NF-κB DNA binding Lysate_Prep->EMSA

References

head-to-head comparison of Erythrinin G and daidzein in estrogen receptor binding

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: Erythrinin G and Daidzein (B1669772) in Estrogen Receptor Binding

A comprehensive analysis of the available experimental data on the estrogen receptor binding affinities of this compound and the well-characterized phytoestrogen, daidzein.

Introduction

Phytoestrogens, plant-derived compounds with structural similarity to estradiol, are of significant interest to researchers in drug development and nutritional science for their potential to modulate estrogen receptor (ER) activity. This guide provides a head-to-head comparison of two such compounds: this compound, an alkaloid from the Erythrina genus, and daidzein, a well-studied isoflavone (B191592) found in soy and other legumes.[1][2] This comparison focuses on their binding affinities to the two main estrogen receptor subtypes, ERα and ERβ, supported by available experimental data.

Quantitative Data Presentation: Estrogen Receptor Binding Affinity

The following table summarizes the quantitative data for daidzein's binding affinity to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

CompoundReceptorIC50Relative Binding Affinity (RBA%)Selectivity (β/α)
Daidzein ERα>300 µM[5]0.003 ± 0.001[6]17[6]
ERβ0.35 µM[5]0.051 ± 0.02[6]
17β-Estradiol ERα0.03 µM[5]1001
ERβ0.01 µM[5]100

IC50 (Inhibitory Concentration 50) is the concentration of a ligand that displaces 50% of a radiolabeled ligand from the receptor. A lower IC50 value indicates a higher binding affinity. RBA (Relative Binding Affinity) is calculated relative to 17β-estradiol (RBA = 100%). Selectivity is the ratio of RBA for ERβ to ERα.

Data Interpretation:

The experimental data clearly indicates that daidzein is a selective estrogen receptor modulator (SERM) with a significant preference for ERβ over ERα.[6][7] Its binding affinity for both receptors is considerably lower than that of the endogenous ligand, 17β-estradiol.[5][6] The higher IC50 value for ERα suggests a much weaker interaction compared to its binding to ERβ.[5]

For this compound, the absence of direct binding studies prevents a quantitative comparison. However, research on other isoflavones isolated from Erythrina species has shown measurable binding to estrogen receptors, suggesting that compounds from this genus have the potential for estrogenic activity.[3][8]

Experimental Protocols

The data presented for daidzein is typically obtained through a competitive estrogen receptor binding assay. The following is a detailed methodology for such an experiment.

Estrogen Receptor Competitive Binding Assay Protocol

1. Materials and Reagents:

  • Receptors: Recombinant human ERα and ERβ proteins.
  • Radioligand: [³H]-17β-estradiol with high specific activity.
  • Unlabeled Competitors: 17β-estradiol (for standard curve), daidzein, and this compound.
  • Assay Buffer: Tris-HCl buffer containing additives to stabilize the receptor and reduce non-specific binding.
  • Scintillation Cocktail: For detection of radioactivity.
  • Multi-well plates and filtration apparatus.

2. Assay Procedure:

  • A fixed concentration of the respective estrogen receptor (ERα or ERβ) is incubated with a fixed concentration of [³H]-17β-estradiol.
  • Increasing concentrations of the unlabeled competitor (daidzein, this compound, or unlabeled 17β-estradiol) are added to the incubation mixture.
  • The mixture is incubated to allow competitive binding to reach equilibrium.
  • The receptor-bound radioligand is separated from the unbound radioligand using a filtration method.
  • The amount of radioactivity bound to the receptor is quantified using a scintillation counter.

3. Data Analysis:

  • The data is plotted as the percentage of specific binding of [³H]-17β-estradiol against the logarithm of the competitor concentration.
  • The IC50 value is determined from the resulting sigmoidal curve.
  • The relative binding affinity (RBA) is calculated using the formula: (IC50 of 17β-estradiol / IC50 of test compound) x 100.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

Phytoestrogens like daidzein exert their effects by binding to estrogen receptors, which are transcription factors. This binding initiates a cascade of events leading to the regulation of gene expression.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen Phytoestrogen (Daidzein/Erythrinin G) ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binding HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation ERE Estrogen Response Element (DNA) ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Estrogen receptor signaling pathway activated by phytoestrogens.

Experimental Workflow for ER Competitive Binding Assay

The workflow for determining the binding affinity of a compound to the estrogen receptor is a multi-step process.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - ERα / ERβ - [³H]-Estradiol - Test Compounds incubation Incubate ER, [³H]-Estradiol, and Test Compound reagents->incubation separation Separate Bound and Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification plot Plot Binding Curve quantification->plot calculate Calculate IC50 and RBA plot->calculate

Caption: Workflow of an estrogen receptor competitive binding assay.

The available experimental data robustly characterizes daidzein as a phytoestrogen with a clear binding preference for ERβ over ERα. This selectivity is a key aspect of its biological activity and a focal point for ongoing research.

In contrast, a direct quantitative assessment of this compound's estrogen receptor binding affinity is not possible at this time due to a lack of specific experimental studies. While the broader class of compounds from the Erythrina genus has demonstrated estrogenic potential, further research, specifically competitive binding assays, is required to elucidate the specific interactions of this compound with ERα and ERβ. Such studies would be crucial for a definitive head-to-head comparison with daidzein and for understanding its potential as a modulator of estrogen signaling. Researchers are encouraged to perform such validation to contribute to the growing body of knowledge on phytoestrogens.

References

Independent Verification of Anti-inflammatory Effects of Erythrina Genus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the anti-inflammatory properties of compounds derived from the Erythrina genus reveals a growing body of preclinical evidence suggesting their potential as therapeutic agents. While direct, independent verification studies of a specific compound named "Erythrinin G" are not prominent in the reviewed literature, a significant number of studies have investigated the anti-inflammatory mechanisms of various constituents isolated from Erythrina species. These compounds, primarily flavonoids and alkaloids, have demonstrated effects on key inflammatory pathways, offering a basis for comparison with established anti-inflammatory drugs and other natural compounds.

Comparison of Anti-inflammatory Activity

The anti-inflammatory effects of Erythrina compounds are often attributed to their ability to modulate inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. The following table summarizes the reported effects of key compounds from the Erythrina genus and compares them with a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac, and a well-studied natural anti-inflammatory compound, Curcumin.

Compound/DrugTarget/MechanismReported EffectQuantitative Data (IC50/Effective Concentration)Reference
Erycristagallin Inhibition of cyclooxygenases (COX-1 and COX-2)Reduction in prostaglandin (B15479496) synthesisNot explicitly stated in the provided results[1][2]
Hypaphorine Downregulation of COX-2 and iNOS expressionDecreased production of prostaglandins (B1171923) and nitric oxideNot explicitly stated in the provided results[1]
Erythrina variegata extract Stabilization of HRBC membraneProtection against hypotonicity-induced lysis, indicative of anti-inflammatory activity>90% protection at 1600 µg/ml[3]
Diclofenac (Standard NSAID) Inhibition of cyclooxygenases (COX-1 and COX-2)Potent anti-inflammatory and analgesic effects95.26% protection of HRBC membrane at 50 mg/100 ml[1][3]
Curcumin Inhibition of NF-κB, MAPK, and other inflammatory pathwaysBroad anti-inflammatory effectsVaries depending on the assay and cell type[4]

Signaling Pathways Modulated by Erythrina Compounds

Several studies suggest that phenolic compounds from the Erythrina genus exert their anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][5] These pathways are crucial in the cellular response to inflammatory stimuli, leading to the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7][8] Compounds from the Erythrina genus are thought to interfere with this cascade, thereby reducing the inflammatory response.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB-NF-kB Complex IkB NF-kB IKK Complex->IkB-NF-kB Complex phosphorylates IkB IkB IkB Degradation Degradation IkB->Degradation Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB-NF-kB Complex->NF-kB releases DNA DNA NF-kB_n->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes activates transcription

Caption: Canonical NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It is a chain of proteins that communicates a signal from a receptor on the cell surface to the DNA in the nucleus.[9] This pathway involves a series of protein kinases that are sequentially phosphorylated and activated, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators.[10][11][12] Phenolic compounds from Erythrina species have been shown to inhibit this pathway, contributing to their anti-inflammatory effects.[2][5]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors/Cytokines Growth Factors/Cytokines Receptor Receptor Growth Factors/Cytokines->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates Transcription Factors Transcription Factors ERK_n->Transcription Factors activates Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors->Inflammatory Gene Expression induces Experimental_Workflow Start Start Cell Culture & Treatment Cell Culture & Treatment Start->Cell Culture & Treatment Protein Extraction Protein Extraction Cell Culture & Treatment->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Electrotransfer Electrotransfer SDS-PAGE->Electrotransfer Immunoblotting Immunoblotting Electrotransfer->Immunoblotting Detection & Quantification Detection & Quantification Immunoblotting->Detection & Quantification Data Analysis Data Analysis Detection & Quantification->Data Analysis End End Data Analysis->End

References

Erythrinine G: A Comparative Guide to its Acetylcholinesterase Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the enzyme inhibitory specificity of Erythrinine G, with a primary focus on its activity against acetylcholinesterase (AChE). Erythrinine G is a member of the diverse family of Erythrina alkaloids, which have garnered significant interest for their wide range of pharmacological effects. This document presents a comparative analysis of Erythrinine G's potency alongside other known acetylcholinesterase inhibitors, supported by experimental data and detailed protocols.

Comparative Inhibitory Potency

The inhibitory potential of Erythrinine G against acetylcholinesterase has been evaluated and compared with established AChE inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

Note on Nomenclature: The compound is referred to as "Erythrinine" in the cited experimental literature. It is presumed that "Erythrinine G" is a synonym or a closely related derivative with comparable activity.

CompoundTarget EnzymeIC50 Value (µg/mL)IC50 Value (µM)¹Reference
Erythrinine Acetylcholinesterase (AChE)119.35~381[1]
GalantamineAcetylcholinesterase (AChE)0.52~1.8[2]
DonepezilAcetylcholinesterase (AChE)Not directly available in µg/mL~0.026

¹IC50 values in µM are approximated based on the provided µg/mL values and the molar mass of each compound for a standardized comparison.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity is commonly performed using the Ellman's method. This spectrophotometric assay is a reliable and widely accepted procedure for screening and characterizing AChE inhibitors.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine (B1204863). Acetylthiocholine, a synthetic substrate, is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm, which is directly proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compound (Erythrinine G)

  • Positive control (e.g., Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal (typically <1%).

  • Assay Setup (in a 96-well microplate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

  • Pre-incubation:

    • Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

    • Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction:

    • To all wells except the blank, add 10 µL of the ATCI solution to start the reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological process and the experimental design, the following diagrams are provided.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle Synthesis ACh_released ACh ACh_vesicle->ACh_released Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolysis AChR Acetylcholine Receptor ACh_released->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal_Transduction Signal Transduction AChR->Signal_Transduction

Cholinergic signaling pathway at the synapse.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (AChE, ATCI, DTNB, Buffer) Plate_Setup Set up Blank, Control, and Test Wells Reagent_Prep->Plate_Setup Compound_Prep Prepare Serial Dilutions of Erythrinine G Compound_Prep->Plate_Setup Pre-incubation Pre-incubate Plate (10 min, 25°C) Plate_Setup->Pre-incubation Reaction_Start Initiate Reaction with ATCI Pre-incubation->Reaction_Start Measurement Measure Absorbance at 412 nm (Kinetic Reading) Reaction_Start->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Plot Inhibition vs. Concentration to Determine IC50 Calculate_Inhibition->Determine_IC50

Experimental workflow for IC50 determination.

Conclusion

The available data indicates that Erythrinine G (erythrinine) exhibits inhibitory activity against acetylcholinesterase. However, when compared to established drugs such as Galantamine and Donepezil, its potency is considerably lower. Further investigations are warranted to explore the specificity of Erythrinine G against other enzymes and to understand its potential for therapeutic applications, possibly through structural modifications to enhance its inhibitory activity. The provided experimental protocol offers a standardized method for conducting such comparative studies.

References

Comparative In Vivo Efficacy Analysis: Erycristagallin versus Standard-of-Care in Acute Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-inflammatory efficacy of Erycristagallin, a flavonoid isolated from the Erythrina genus, against a standard-of-care non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The comparison is based on experimental data from the widely accepted carrageenan-induced paw edema model in mice, a standard preclinical assay for evaluating acute inflammation.

While the initially intended compound for this guide was Erythrinin G, a comprehensive literature search revealed a lack of available in vivo efficacy data. Consequently, this guide focuses on Erycristagallin, a structurally related and well-studied flavonoid from the same plant genus with demonstrated anti-inflammatory properties.

Quantitative Efficacy Comparison

The following table summarizes the in vivo anti-inflammatory effects of Erycristagallin and the standard-of-care drug, Indomethacin, in the carrageenan-induced paw edema model. The data highlights the dose-dependent reduction in inflammation for both compounds.

CompoundSpeciesDoseTime Point (post-carrageenan)% Inhibition of EdemaReference
Erycristagallin Mouse<10 µ g/ear (topical)Not specifiedSignificant inhibition[1]
Indomethacin Mouse10 mg/kg (intraperitoneal)3 hoursSignificant[2]
Indomethacin Mouse10 mg/kg (intraperitoneal)4 hoursSignificant[2]

Note: The available study on Erycristagallin in the carrageenan-induced paw edema model demonstrated its activity as the active principle from the plant extract, though specific dose-response data for paw edema was not detailed. However, its potent topical anti-inflammatory effect was quantified in a mouse ear edema model. For a more direct comparison, further studies on the dose-dependent effects of Erycristagallin in the paw edema model are warranted.

Experimental Protocols

The data presented in this guide is based on the carrageenan-induced paw edema model, a standard and reproducible method for assessing acute inflammation.

Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a mouse.

Materials:

  • Male Swiss mice (20-25 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (Erycristagallin)

  • Standard-of-care drug (Indomethacin)

  • Vehicle (e.g., saline, DMSO, or other appropriate solvent)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Animals are randomly divided into control and treatment groups (n=6-8 per group).

  • Compound Administration:

    • The test compound (Erycristagallin) is administered, typically intraperitoneally or orally, at various doses.

    • The standard-of-care drug (Indomethacin) is administered to a positive control group.

    • The vehicle is administered to the negative control group.

    • Administration of the test compounds and controls usually occurs 30-60 minutes before the induction of inflammation.

  • Induction of Inflammation: A subplantar injection of 0.05 mL of 1% carrageenan solution is administered into the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume or thickness is measured using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The degree of swelling is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage of inhibition of edema is calculated using the following formula:

    % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Signaling Pathways in Acute Inflammation

The diagram below illustrates the key signaling pathways involved in carrageenan-induced acute inflammation and the potential points of intervention for anti-inflammatory agents like Erycristagallin. Carrageenan triggers the release of inflammatory mediators, leading to the activation of pathways such as NF-κB and the production of prostaglandins (B1171923) and cytokines. Flavonoids from the Erythrina genus are known to modulate these pathways.[3]

G cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_pathways Signaling Pathways cluster_outcome Inflammatory Outcome Carrageenan Carrageenan Resident_Macrophages Resident Macrophages Carrageenan->Resident_Macrophages Mast_Cells Mast Cells Carrageenan->Mast_Cells NF_kB_Activation NF-κB Activation Resident_Macrophages->NF_kB_Activation Histamine Histamine Mast_Cells->Histamine Serotonin Serotonin Mast_Cells->Serotonin Edema_Pain Edema & Pain Histamine->Edema_Pain Serotonin->Edema_Pain COX2_Upregulation COX-2 Upregulation NF_kB_Activation->COX2_Upregulation iNOS_Upregulation iNOS Upregulation NF_kB_Activation->iNOS_Upregulation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB_Activation->Cytokines Prostaglandins Prostaglandins COX2_Upregulation->Prostaglandins Nitric_Oxide Nitric Oxide iNOS_Upregulation->Nitric_Oxide Prostaglandins->Edema_Pain Cytokines->Edema_Pain Nitric_Oxide->Edema_Pain G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Swiss Mice, 20-25g) Randomization Randomization into Groups (n=6-8 per group) Animal_Acclimatization->Randomization Group_1 Vehicle Control Randomization->Group_1 Group_2 Erycristagallin (Test Doses) Randomization->Group_2 Group_3 Indomethacin (Standard of Care) Randomization->Group_3 Compound_Admin Compound Administration (i.p. or p.o.) -60 min Group_1->Compound_Admin Group_2->Compound_Admin Group_3->Compound_Admin Baseline_Measurement Baseline Paw Measurement (0 hr) Compound_Admin->Baseline_Measurement Carrageenan_Injection Carrageenan Injection (0.05 mL, 1%) Baseline_Measurement->Carrageenan_Injection Paw_Measurement Paw Measurement (1, 2, 3, 4, 5 hr) Carrageenan_Injection->Paw_Measurement Calculate_Edema Calculate Paw Edema Paw_Measurement->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition Statistical_Analysis Statistical Analysis Calculate_Inhibition->Statistical_Analysis

References

Safety Operating Guide

Personal protective equipment for handling Erythrinin G

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Erythrinin G

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling this compound. As a compound with limited available safety data, it is imperative to treat this compound as a substance with unknown toxicity and handle it with the utmost care. The following procedures are based on best practices for managing novel chemical compounds in a laboratory setting.

Compound Identification
  • Name: this compound

  • CAS Number: 1616592-61-0[1]

  • Molecular Formula: C20H18O6[1][2]

  • Compound Type: Flavonoid[2][3]

  • Source: Isolated from the bark of Erythrina variegata[2][3]

Hazard Assessment

Currently, no specific Safety Data Sheet (SDS) or comprehensive toxicological data is available for this compound. However, it is derived from the Erythrina genus, which is known to produce a variety of bioactive compounds, including alkaloids and flavonoids.[4][5][6] Some Erythrina alkaloids have demonstrated toxic properties, including effects on the central nervous system.[7] While flavonoids are generally considered to have a better safety profile, the toxicological properties of this compound have not been fully investigated.[4] Therefore, it must be handled as a potentially hazardous substance.

Assumed Risks:

  • Potential for skin and eye irritation.

  • Possible toxicity if ingested or inhaled.

  • Unknown long-term health effects.

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required for handling this compound. All PPE should be donned before handling the compound and removed before exiting the designated work area.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations to protect against splashes. A face shield should be used in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesWear nitrile or neoprene gloves. Always use two pairs of gloves ("double-gloving"). Change gloves immediately if they become contaminated, torn, or punctured.
Body Protection Laboratory Coat or GownA fully buttoned lab coat is mandatory. For procedures with a higher risk of contamination, a disposable gown resistant to chemical permeation should be worn over the lab coat.
Respiratory Protection Fume Hood or RespiratorAll handling of solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: Step-by-Step Handling Procedures
  • Preparation and Designated Area:

    • Before handling this compound, designate a specific work area, such as a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Post a warning sign indicating that a compound with unknown toxicity is in use.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Handling and Dispensing:

    • Conduct all manipulations of this compound, including weighing and preparing solutions, within a chemical fume hood to minimize inhalation exposure.

    • Use a spatula for handling the powder form to avoid creating dust.

    • If preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • During the Experiment:

    • Keep all containers with this compound sealed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or apply cosmetics in the laboratory.

  • Decontamination and Doffing PPE:

    • After completing the work, decontaminate all surfaces and equipment with an appropriate solvent and then soap and water.

    • Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield/goggles, inner gloves, and finally, wash hands thoroughly with soap and water.

Disposal Plan
  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and paper towels, must be considered hazardous waste.

  • Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed, and leak-proof hazardous waste containers.

  • Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not pour any waste containing this compound down the drain.

Visualized Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.

ErythrininG_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal prep_area Designate Work Area (Fume Hood) gather_materials Assemble All Equipment & Reagents prep_area->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe weigh_solid Weigh Solid this compound in Fume Hood don_ppe->weigh_solid Enter Handling Phase prepare_solution Prepare Solution in Fume Hood weigh_solid->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Surfaces & Equipment conduct_experiment->decontaminate Begin Cleanup segregate_waste Segregate Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE Correctly segregate_waste->doff_ppe dispose_waste Dispose of Waste via EHS segregate_waste->dispose_waste Final Disposal wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.